Verproside exerts its anti-inflammatory effects through two primary, interconnected signaling pathways, targeting key mediators like PKCδ and NF-κB.
The diagram below summarizes these pathways and the points of inhibition by this compound:
Inhibition of the TNF-α/NF-κB Pathway: In human airway epithelial cells (like NCI-H292), TNF-α triggers inflammation. This compound interferes with the assembly of the TNF Receptor Signaling Complex (TNF-RSC), which includes proteins like TRADD, TRAF2, and RIP1 [1]. This inhibition prevents the downstream activation of the IKK complex and NF-κB, a master regulator of inflammation. The result is a significant reduction in the production of inflammatory mediators like MUC5AC (a major mucus component), IL-6, and IL-8 [2] [1].
Inhibition of the PKCδ/EGR-1 Pathway: this compound specifically targets and inhibits the phosphorylation (activation) of the enzyme PKCδ [2] [3]. This is a highly specific action, as this compound does not affect other PKC isozymes. Inhibiting PKCδ activation blocks the subsequent activation of the transcription factor EGR-1, leading to reduced production of IL-6 and IL-8 [2] [4].
These pathways converge to reduce critical aspects of inflammatory lung disease: mucus hypersecretion (via MUC5AC) and general inflammation (via IL-6 and IL-8).
The anti-inflammatory effects of this compound are supported by robust in vitro and in vivo data.
The primary in vitro model used is the NCI-H292 human lung epithelial cell line [2] [4]. These cells mimic the inflammatory responses of human airways.
Studies using a COPD mouse model have shown that this compound effectively reduces lung inflammation by suppressing PKCδ activation and mucus overproduction [2] [3]. In an OVA-induced allergic asthma mouse model, this compound treatment suppressed key asthmatic parameters, including airway hyperresponsiveness (AHR), IgE levels, eosinophilia, and cytokine production [5].
This compound undergoes extensive metabolism in the body, which is a key consideration for its drug development.
| Aspect | Findings in Human Liver Preparations |
|---|---|
| Major Metabolic Pathways | Glucuronidation, Sulfation, O-Methylation [6] |
| Key Metabolites | This compound glucuronides (M1, M2), this compound sulfate (M3), Picroside II (M4), Isovanilloylcatalpol (M5) [6] |
| Primary Enzymes Responsible | UGT1A1, UGT1A9 (Glucuronidation); SULT1A1 (Sulfation) [6] |
| Tissue Involvement | Higher metabolic clearance in human intestinal microsomes than liver, suggesting significant first-pass gut metabolism [6] |
This metabolism profile contributes to its very low oral bioavailability (<0.5% in rats), indicating that extensive research on drug formulation or delivery methods is needed for oral administration [6].
This compound is a primary active component of YPL-001, a drug candidate mixture of six iridoids developed for COPD treatment. YPL-001 has successfully completed Clinical Trial Phase 2a [2] [4]. The identification of this compound as the most active ingredient paves the way for developing more potent and targeted single-compound therapies.
Verproside is a catalpol-derived iridoid glycoside isolated from plants of the Pseudolysimachion and Veronica genera [1] [2] [3]. It is a primary active component in YPL-001, a drug candidate mixture that has completed clinical trial phase 2a for Chronic Obstructive Pulmonary Disease (COPD) treatment [4].
The table below summarizes the core structural and chemical identity of this compound.
| Property | Description |
|---|---|
| Systematic Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate [5] |
| Molecular Formula | C₂₂H₂₆O₁₃ [2] [5] |
| CAS Number | 50932-20-2 [2] |
| Molecular Weight | 498.43 g/mol [2] |
| SMILES | OC1=C(O)C=CC(C(O[C@@H]2[C@H]3C@@(CO)C@@C=CO4)([H])[C@@H]4O[C@]5([H])OC@HC@@HC@H[C@H]5O)=O)=C1 [2] |
| InChI Key | DBUOUVZMYWYRRI-YWEKDMGLSA-N [5] |
| Classification | Iridoid Glycoside [1] [3] |
This compound exerts its anti-inflammatory effects primarily through two well-characterized pathways.
The following diagram illustrates the first pathway, the TNF-α/NF-κB Signaling Cascade, which is central to this compound's mechanism of action in suppressing MUC5AC expression [1].
This compound inhibits the TNF-α/NF-κB pathway at multiple points.
A second key pathway involves the PMA/PKCδ/EGR-1 Axis, through which this compound reduces the expression of inflammatory mediators like IL-6 and IL-8 [4].
This compound suppresses the PMA/PKCδ/EGR-1 pathway to reduce inflammation.
The potency of this compound has been quantified in various experimental models, as summarized below.
| Experimental Model | Assay / Readout | Key Quantitative Findings |
|---|---|---|
| In Vitro (NCI-H292 cells) | Inhibition of TNF-α-induced MUC5AC secretion [4] | IC₅₀ = 7.1 μM |
| In Vitro (NCI-H292 cells) | Western Blot: Phosphorylation of IKKα/β, IκBα, TAK1 [2] | Marked reduction at 2.5 - 20 μM |
| In Vivo (BALB/c mice) | Reduction of IgE levels (Anti-asthmatic activity) [2] | 30 mg/kg (intragastrically) |
| Comparative Efficacy | Inhibition of TNF-induced MUC5AC secretion vs. other iridoids [4] | Most potent among the 6 iridoids in YPL-001 |
This compound undergoes extensive metabolism in humans, which is crucial for anticipating drug interactions and bioavailability.
For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental methodologies.
5.1. Protocol: Inhibiting MUC5AC Expression in Human Airway Epithelial Cells This method is used to study the compound's effect on mucus overproduction [1].
5.2. Protocol: Characterizing Glucuronidation Metabolism using UGT Assays This method identifies and characterizes the metabolites of this compound and the enzymes involved [7].
Verproside is a prominent iridoid glycoside recognized for its significant anti-inflammatory and anti-COPD properties. Iridoids are a class of monoterpenoid compounds characterized by a cyclopenta[c]pyran skeleton and are widely distributed in various plant families, including Plantaginaceae, to which Pseudolysimachion rotundum var. subintegrum and Veronica officinalis belong [1] [2] [3]. These compounds function as plant defense metabolites and exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development [4] [5] [6].
This compound is a primary active constituent of the investigational natural drug mixture YPL-001, which has successfully completed Clinical Trial Phase 2a (NCT02272634) as a therapeutic agent for COPD [1] [7]. Structurally, this compound is a catalpol derivative and its enhanced bioactivity is attributed to the presence of two free hydroxyl groups on its phenyl ring and an aglycone epoxy linker at the C-7 and C-8 positions, which facilitates superior target interaction compared to other related iridoids [1]. The compound is typically extracted and quantified from plant material using optimized 70% ethanol at 40°C for 1 hour, followed by analysis with UPLC-Q-TOF/MS and NMR spectroscopy [7].
This compound exerts its potent anti-inflammatory and anti-mucus effects primarily through the specific inhibition of Protein Kinase C delta (PKCδ) and the subsequent suppression of its downstream signaling pathways. The following diagram illustrates the core mechanism by which this compound alleviates COPD-associated pathology in lung epithelial cells.
This compound inhibits PKCδ and NF-κB to suppress lung inflammation.
The molecular mechanism involves a multi-target approach:
Inhibition of PKCδ/EGR-1 Pathway: In human lung epithelial cells (NCI-H292), this compound specifically blocks the phosphorylation and activation of PKCδ, a novel PKC isozyme implicated in COPD pathogenesis. This inhibition prevents the downstream activation of the transcription factor EGR-1, which is responsible for transcribing pro-inflammatory genes such as IL-6 and IL-8 [1].
Suppression of TNF/NF-κB/MUC5AC Axis: this compound interferes with Tumor Necrosis Factor (TNF) signaling, reducing the transcriptional activity of Nuclear Factor-kappa B (NF-κB). This action leads to decreased expression of MUC5AC, a major gel-forming glycoprotein responsible for mucus hypersecretion in COPD airways [1].
Broad Anti-inflammatory Activity: Beyond these primary pathways, this compound demonstrates efficacy against a wide range of airway stimulants. Its activity extends to modulating other key inflammatory signaling pathways common to iridoids, including MAPK, JAK/STAT, and AMPK, contributing to its overall therapeutic potential [2] [3].
Table 1: Comparative inhibitory efficacy (IC₅₀) of iridoids from YPL-001 against TNF-induced MUC5AC secretion in NCI-H292 human lung cells [1]
| Iridoid | Common Name | IC₅₀ (μM) | Relative Potency |
|---|---|---|---|
| Iridoid 2 | This compound | 7.1 | Highest |
| Iridoid 1 | Piscroside C | 9.9 | High |
| Iridoid 4 | Picroside II | 11.5 | High |
| Iridoid 6 | Catalposide | >12 | Moderate |
| Iridoid 3 | Isovanillyl Catalpol | >12 | Moderate |
| Iridoid 5 | 6-O-veratroyl Catalpol | >12 | Moderate |
Table 2: Optimization of iridoid content in aerial parts of P. rotundum var. subintegrum across growth stages (measured in mg/g dry weight) [7]
| Iridoid | Content in July (5th week) | Content in August (peak) | Fold Increase |
|---|---|---|---|
| Isovanillyl Catalpol | 4.42 mg/g | 20.00 mg/g | 4.5x |
| Catalposide | 5.97 mg/g | 10.99 mg/g | 1.8x |
| This compound | Data Not Specified | Data Not Specified | Significant Increase |
4.1.1 Cell Culture and Treatment
4.1.2 MUC5AC Secretion Quantification (ELISA)
4.1.3 Gene Expression Analysis (qPCR)
4.1.4 NF-κB Luciferase Reporter Assay
4.2.1 COPD Model Induction and Dosing
4.2.2 Sample Collection and Analysis
4.3.1 Optimized Extraction Protocol
4.3.2 UPLC-Q-TOF/MS Analysis
The comprehensive data on this compound supports several promising research and development directions:
COPD Therapeutic Development: The completed Phase 2a clinical trial for YPL-001 and the elucidation of this compound as its most active component position it as a leading candidate for COPD drug development [1]. Its multi-target mechanism offers potential advantages over current bronchodilators and corticosteroids.
Broad-Spectrum Anti-inflammatory Agent: The ability of this compound to modulate multiple inflammatory pathways (PKCδ, NF-κB, EGR-1) suggests potential applications beyond COPD, including possibly other inflammatory lung diseases, metabolic disorders, and cardiovascular conditions where chronic inflammation is a key component [2] [3].
Biotechnological Production: The recent (2025) elucidation of the complete iridoid biosynthetic pathway, including the discovery of iridoid cyclase, opens possibilities for the heterologous production of this compound in microbial systems or engineered plants, which could address supply challenges for clinical development [4] [5] [6].
Verproside is a biologically active iridoid glycoside compound primarily isolated from various Pseudolysimachion and Veronica plant species, including Pseudolysimachion rotundum var. subintegrum, Pseudolysimachion longifolium, and Veronica anagallis-aquatica [1] [2] [3]. This natural product has garnered significant research interest due to its potent anti-inflammatory properties, particularly in the context of respiratory inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This compound exists as one of six iridoid glycosides in the natural drug candidate mixture YPL-001, which has completed clinical trial phase 2a as a potential COPD treatment [1] [2]. Despite being part of a multi-component mixture, recent investigative work has identified this compound as the most therapeutically active constituent within YPL-001, exhibiting superior efficacy in suppressing airway inflammation compared to other iridoids in the mixture [1] [2] [4].
The primary molecular mechanism underlying this compound's anti-inflammatory activity involves the specific inhibition of protein kinase C delta (PKCδ) phosphorylation, which subsequently modulates two key pro-inflammatory signaling pathways: the TNF/NF-κB axis and the PMA/PKCδ/EGR-1 cascade [1] [2]. This coordinated inhibition results in reduced expression of critical inflammatory mediators including IL-6, IL-8, and MUC5AC, ultimately mitigating the pathological features characteristic of inflammatory lung diseases. The compound demonstrates efficacy across multiple experimental models, including human airway epithelial cells in vitro and cigarette smoke/lipopolysaccharide-induced inflammation in murine models in vivo [1] [5].
This comprehensive technical review examines the mechanistic underpinnings of this compound's anti-inflammatory activity, presents quantitative experimental data supporting its therapeutic potential, details relevant experimental methodologies for studying its effects, and discusses both current applications and future research directions for this promising natural compound.
This compound is classified as an iridoid glycoside, a class of monoterpenoid compounds characterized by a cyclopentanopyran skeleton with a glucose moiety attached. It is specifically identified as 3,4-dihydroxy catalpol based on its chemical structure [3]. The compound is most abundantly found in various species within the Plantaginaceae family, particularly in the genus Pseudolysimachion (formerly classified under Veronica). These plants have a established history of use in traditional Korean and Chinese medicine for treating pulmonary diseases, which prompted scientific investigation into their bioactive components [1] [2].
In therapeutic contexts, this compound is frequently studied as a component of YPL-001, a standardized mixture comprising six iridoid glycosides extracted from Pseudolysimachion rotundum var. subintegrum [1] [2]. The complete composition of YPL-001 includes:
The mixing ratio of these iridoids in YPL-001 was determined based on the natural solute ratio of the methanol extract from the source plant [1] [2]. This natural drug candidate has advanced through clinical development, having completed phase 2a trials for COPD treatment, representing a significant milestone in the translational development of this compound-containing therapeutics [1] [2].
The structural characteristics of this compound contribute significantly to its enhanced biological activity compared to other related iridoids. This compound contains two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker (-O-), which appears to confer superior inhibitory potency compared to methylated iridoids (iridoids 3, 4, and 5) or monohydroxyl iridoids (iridoid 6) [1]. This structure-activity relationship follows the general pattern of dihydroxy iridoid 2 (this compound) > monohydroxy iridoid 6 > dimethyl iridoid 5 in terms of anti-inflammatory efficacy [1].
Additionally, the presence of an aglycone oxygen bridge at C-7 and C-8 in this compound, as opposed to the aglycone acetyl linkage at C-3 and C-10 in piscroside C (iridoid 1), may reduce steric hindrance and contribute to this compound's superior activity, as evidenced by its lower IC50 value (7.1 μM) compared to piscroside C (9.9 μM) and picroside II (11.5 μM) for MUC5AC secretion inhibition [1].
The principal molecular target responsible for this compound's anti-inflammatory activity is protein kinase C delta (PKCδ), a member of the novel PKC subfamily of serine-threonine kinases [1] [2]. Research demonstrates that this compound specifically inhibits the phosphorylation of PKCδ without affecting other PKC isoforms, establishing it as a selective inhibitor of this particular kinase [1]. This specificity is significant as PKCδ has been identified as being closely associated with COPD pathogenesis and plays a critical role in amplifying inflammatory signaling cascades in respiratory epithelial cells [1] [2].
The PKCδ inhibition by this compound occurs upstream in the inflammatory signaling cascade and results in the subsequent dampening of two major pro-inflammatory pathways:
This dual-pathway inhibition represents a comprehensive anti-inflammatory mechanism that addresses multiple aspects of airway inflammation pathophysiology [1] [2].
Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the overexpression of mucin 5AC (MUC5AC), a major gel-forming glycoprotein constituent of airway mucus [1]. Under pathological conditions, MUC5AC hypersecretion causes excessive sputum production and airway obstruction in COPD patients. This compound interferes with this pathway at the level of PKCδ, which normally facilitates TNF-α-induced NF-κB activation [1].
The molecular sequence of this inhibitory activity involves:
This pathway inhibition has been demonstrated through multiple experimental approaches, including NF-κB luciferase reporter assays, qPCR analysis of MUC5AC transcription, and ELISA measurements of MUC5AC protein secretion in NCI-H292 human lung epithelial cells [1].
The phorbol-12-myristate-13-acetate (PMA) induced inflammatory pathway represents another key mechanism addressed by this compound activity. PMA directly activates PKCδ, which subsequently induces transcriptional activation of the early growth response-1 (EGR-1) gene via extracellular signal-regulated kinases 1/2 (ERK1/2) [1]. EGR-1 is a transcription factor implicated in COPD-associated chronic inflammation that promotes the expression of pro-inflammatory cytokines including IL-6 and IL-8 [1].
This compound's impact on this pathway includes:
This effect is particularly relevant as IL-8 serves as a potent chemoattractant for neutrophils, which play a crucial role in sustaining inflammatory processes in COPD airways [1] [6].
The following diagram illustrates these key signaling pathways and this compound's points of intervention:
This compound inhibits PKCδ activation, suppressing downstream inflammatory pathways.
The enhanced efficacy of this compound compared to other iridoids in YPL-001 can be attributed to specific structural features that optimize its interaction with molecular targets. The presence of two free hydroxyl groups in the phenyl ring, combined with an aglycone epoxy linker, appears to facilitate superior target engagement compared to methylated analogs [1]. This structural configuration potentially enhances hydrogen bonding capacity and optimal spatial orientation for binding to PKCδ or associated regulatory proteins.
The significance of these structural elements is evidenced by the comparative potency hierarchy observed among related compounds:
Additionally, the aglycone oxygen bridge at C-7 and C-8 in this compound appears to confer advantage over the aglycone acetyl linkage at C-3 and C-10 present in piscroside C, potentially due to reduced steric hindrance and enhanced molecular flexibility for target engagement [1].
This compound demonstrates dose-dependent efficacy across multiple inflammatory parameters in experimental models. The compound's potency has been quantitatively established through precise IC50 determinations and comparative analyses with other iridoid compounds [1].
Table 1: Comparative Inhibitory Potency of Iridoids in YPL-001
| Iridoid Compound | IC50 for MUC5AC Secretion | NF-κB Inhibition | PKCδ Specificity |
|---|---|---|---|
| This compound (Iridoid 2) | 7.1 μM | Strong inhibition | Specific inhibition |
| Piscroside C (Iridoid 1) | 9.9 μM | Strong inhibition | Not specified |
| Picroside II (Iridoid 4) | 11.5 μM | Strong inhibition | Not specified |
| Isovanillyl catalpol (Iridoid 3) | Not specified | Moderate inhibition | Not specified |
| 6-O-veratroyl catalpol (Iridoid 5) | Not specified | Moderate inhibition | Not specified |
| Catalposide (Iridoid 6) | Not specified | Strong inhibition | Not specified |
The superior potency of this compound is evidenced by its lower IC50 value (7.1 μM) compared to other iridoids with reported values, confirming its status as the most active component in the YPL-001 mixture [1].
The therapeutic potential of this compound has been validated in multiple animal models of respiratory inflammation, demonstrating significant efficacy in modulating disease-relevant parameters:
The efficacy of this compound in these experimental models was comparable to montelukast, a currently available anti-asthmatic drug, highlighting its promising therapeutic potential [3].
Table 2: In Vivo Efficacy of this compound in Respiratory Inflammation Models
| Disease Model | Key Parameters Assessed | Treatment Effects |
|---|---|---|
| COPD Mouse Model | Lung inflammation, PKCδ activation, mucus production | Significant reduction in all parameters |
| OVA-Induced Asthma | Total IgE, IL-4, IL-13 in plasma and BALF | Significant inhibition of increases |
| Airway Hyperresponsiveness | Airway resistance to methacholine | Effective suppression |
| Allergic Inflammation | Eosinophilia, mucus hypersecretion | Significant reduction |
Beyond its specific effects on PKCδ-mediated pathways, this compound demonstrates broad-spectrum activity against multiple airway stimulants. Research indicates that this compound exhibits anti-inflammatory effects against a wide range of inflammatory inducters in NCI-H292 human lung epithelial cells, suggesting its mechanism extends beyond singular pathway inhibition to modulate convergent inflammatory signaling events [1] [2]. This broad activity profile enhances its therapeutic potential for complex inflammatory conditions like COPD, which typically involve multiple triggering factors and redundant inflammatory pathways.
NCI-H292 human pulmonary mucoepidermoid carcinoma cells serve as a standard experimental model for investigating airway inflammation mechanisms due to their relevance to human airway epithelium [1]. These cells readily produce mucus proteins such as MUC5AC and respond to various stimuli that mimic inflammatory conditions in human airways.
Standard experimental protocol:
NF-κB transcriptional activity measurement provides crucial information about pathway inhibition:
MUC5AC secretion assessment employs multiple complementary approaches:
Cigarette smoke (CS) and lipopolysaccharide (LPS) exposure represents a well-established model for COPD-like inflammation:
Ovalbumin (OVA) sensitization and challenge models allergic airway inflammation:
The following diagram illustrates the key experimental workflows for evaluating this compound's efficacy:
Experimental workflows for evaluating this compound activity in vitro and in vivo.
PKCδ phosphorylation analysis employs standard molecular techniques:
Inflammatory mediator quantification utilizes multiple approaches:
This compound, as a primary active component of YPL-001, has advanced through significant stages of drug development. The mixture YPL-001 has completed clinical trial phase 2a as a natural drug for COPD treatment, representing a promising milestone in its translational pathway [1] [2]. This advancement underscores the therapeutic potential of this compound-containing formulations for respiratory inflammatory disorders.
The developmental trajectory of this compound-based therapeutics builds upon:
The drug metabolism profile of this compound has been characterized, revealing extensive biotransformation that influences its pharmacokinetic behavior. This compound undergoes comprehensive metabolism in human hepatocytes through three primary metabolic pathways:
These metabolic transformations contribute to this compound's pharmacokinetic characteristics observed in preclinical models:
The extensive first-pass metabolism and rapid systemic clearance present formulation challenges that may require advanced delivery strategies or structural optimization to improve pharmacokinetic performance for clinical application.
Based on its mechanism of action and efficacy data, this compound demonstrates potential for multiple therapeutic applications:
This compound represents a promising therapeutic candidate for inflammatory respiratory conditions, with a clearly defined mechanism of action centered on PKCδ inhibition and subsequent modulation of NF-κB and EGR-1 signaling pathways. Its superior efficacy among related iridoid compounds, established through comprehensive comparative studies, highlights its significance as the primary active component of YPL-001.
The transition from natural product to therapeutic agent faces several considerations that warrant further investigation:
Future research directions should prioritize:
The cumulative evidence from traditional use, preclinical studies, and early clinical development positions this compound as a significant natural product with substantial potential for advancement as a therapeutic agent for inflammatory respiratory diseases, particularly COPD and asthma.
Verproside is a catalpol-derived iridoid glycoside that has emerged as a promising natural product for treating inflammatory respiratory diseases, particularly asthma and COPD. This compound is primarily isolated from plants of the Pseudolysimachion genus (formerly classified under Veronica), including P. rotundum var. subintegrum, P. longifolium, and other related species [1] [2]. Traditional medicine in Korea and China has extensively used these plants for centuries to treat pulmonary conditions such as bronchitis, cough, and asthma [1] [2]. This compound represents one of the six major iridoid glycosides that constitute YPL-001, a natural drug candidate developed by Yungjin Pharm. Co., Ltd. that has successfully completed Clinical Trial Phase 2a for COPD treatment [1]. The chemical structure of this compound features characteristic iridoid glycoside properties with two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, which appear critical to its enhanced biological activity compared to other related iridoids [1].
The therapeutic potential of this compound addresses a significant unmet medical need in respiratory medicine. Chronic obstructive pulmonary disease (COPD) is projected to become the third-leading cause of death worldwide by 2030, creating an urgent need for safer therapeutic alternatives [1]. While current standard treatments involving bronchodilators and inhaled corticosteroids (ICS) provide symptomatic relief, they are associated with significant adverse effects, including osteoporosis and increased pneumonia risk [3]. This compound offers a promising natural alternative with a potentially superior safety profile and multi-targeted mechanism of action that addresses the complex pathophysiology of inflammatory airway diseases [1] [3].
This compound exerts its anti-inflammatory effects through multi-targeted mechanisms that primarily involve suppression of key signaling pathways central to asthma and COPD pathogenesis:
TNF-α/NF-κB Pathway Inhibition: this compound significantly reduces TNF-α-induced MUC5AC expression by interfering with the formation of the TNFR1 signaling complex (TNF-RSC), the most upstream event in TNF-α signaling [4] [3]. Molecular docking studies reveal that this compound binds between the TRADD and TRAF2 subunits, disrupting their interaction and subsequent recruitment of downstream signaling components [4]. This disruption prevents the activation of the IKK complex (IKKα, IKKβ, NEMO/IKKγ), consequently inhibiting IκBα phosphorylation and degradation, NF-κB nuclear translocation, and ultimately the transcription of pro-inflammatory genes including MUC5AC [4] [3].
PKCδ/EGR-1 Pathway Suppression: this compound specifically inhibits PKCδ phosphorylation without affecting other PKC isozymes, thereby blocking the PMA/PKCδ/ERK1/2/EGR-1 signaling cascade [1]. This pathway plays a crucial role in regulating IL-6 and IL-8 expression in airway inflammation, and its inhibition represents a distinct mechanism from the TNF-α/NF-κB pathway blockade [1]. The specificity for PKCδ highlights this compound's targeted approach to inflammatory pathway intervention.
Mucin Production Regulation: Through its actions on both TNF-α/NF-κB and PKCδ signaling, this compound significantly reduces MUC5AC overexpression, a major mucin protein responsible for mucus hypersecretion in COPD and asthma [1] [4] [3]. This anti-mucin effect is particularly relevant given that mucus hypersecretion contributes substantially to airflow obstruction and disease morbidity in chronic respiratory conditions.
Table 1: Anti-inflammatory Efficacy of this compound in Experimental Models
| Experimental Model | Target | Effect | Potency | Citation |
|---|---|---|---|---|
| NCI-H292 cells | TNF-α-induced MUC5AC | Inhibition of secretion | IC₅₀ = 7.1 μM | [1] |
| NCI-H292 cells | PMA-induced IL-6/IL-8 | Suppression of expression | Significant reduction | [1] |
| HEK293T cells | NF-κB transcriptional activity | Inhibition of activation | ~70% suppression | [1] |
| COPD mouse model | Lung inflammation | Reduction of inflammatory cells | Significant suppression | [1] |
| OVA-induced asthma mouse model | Airway hyperresponsiveness | Reduced Penh value | Comparable to montelukast | [2] |
Diagram 1: this compound inhibits both TNF-α/NF-κB and PKCδ/EGR-1 pathways at key upstream points.
Cell-based assays form the foundation of this compound research and provide critical insights into its molecular mechanisms:
Cell Culture and Treatment: The human pulmonary mucoepidermoid carcinoma cell line NCI-H292 serves as the primary in vitro model due to its ability to produce mucus proteins (including MUC5AC) and respond to inflammatory stimuli in a manner similar to human airway epithelial cells [1] [4]. Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4] [3]. For experimental treatments, cells are pretreated with this compound (usually at concentrations ranging from 1-100 μM) or vehicle control for 1-2 hours before stimulation with TNF-α (10-20 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 10-100 nM) for varying time periods depending on the specific readout [1] [4].
MUC5AC Quantification: MUC5AC protein levels are measured using enzyme-linked immunosorbent assay (ELISA) [1] [4]. Briefly, cells are cultured in 24-well plates, treated according to experimental design, and culture supernatants are collected. Monoclonal antibodies against MUC5AC (e.g., Thermo Scientific MS145-PUAB) are used for capture and detection according to standard ELISA protocols [4]. For MUC5AC mRNA analysis, total RNA is extracted using TRIzol reagent, reverse-transcribed into cDNA, and quantified by real-time PCR with specific primers [4]. The comparative Cₜ (ΔΔCₜ) method is used to calculate relative expression levels normalized to housekeeping genes such as GAPDH or β-actin [4].
NF-κB Transcriptional Activity Assay: NF-κB activation is assessed using a luciferase reporter system [1]. HEK293T or NCI-H292 cells are transfected with a plasmid containing the luciferase gene under the control of NF-κB-responsive elements. After transfection (24-48 hours), cells are treated with this compound followed by TNF-α stimulation. Luciferase activity is measured using a commercial kit (e.g., Dual-Luciferase Reporter Assay System, Promega) and normalized to co-transfected Renilla luciferase control [1].
Western Blot Analysis: Protein expression and phosphorylation are analyzed by western blotting [4] [3]. Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Equal amounts of protein (20-40 μg) are separated by SDS-PAGE, transferred to PVDF membranes, blocked with 5% non-fat milk, and incubated with primary antibodies overnight at 4°C [3]. Key antibodies include: anti-IKKα/β, anti-phospho-IKKα/β, anti-IκBα, anti-phospho-IκBα, anti-TAK1, anti-phospho-TAK1, anti-PKCδ, anti-phospho-PKCδ, and appropriate HRP-conjugated secondary antibodies [1] [3]. Protein bands are visualized using enhanced chemiluminescence substrate and quantified by densitometry [3].
Table 2: Key Experimental Assays for this compound Research
| Assay Type | Cell Line/Model | Key Stimuli | Readout Parameters | Reference Method |
|---|---|---|---|---|
| MUC5AC secretion | NCI-H292 | TNF-α (10-20 ng/mL) | ELISA measurement | [1] [4] |
| Gene expression | NCI-H292 | TNF-α, PMA | qRT-PCR for MUC5AC, IL-6, IL-8 | [1] |
| NF-κB activity | HEK293T, NCI-H292 | TNF-α | Luciferase reporter assay | [1] |
| Protein phosphorylation | NCI-H292 | TNF-α, PMA | Western blot for p-IKK, p-IκB, p-PKCδ | [1] [3] |
| Pathway specificity | NCI-H292 | Various stimulants | Inflammatory gene array | [1] |
Animal models of respiratory disease provide critical preclinical evidence for this compound's therapeutic efficacy:
COPD Mouse Model: The cigarette smoke (CS)-induced model is widely used to mimic human COPD [1]. Mice (typically C57BL/6 strain, 6-8 weeks old) are exposed to cigarette smoke from commercial cigarettes (e.g., 3R4F reference cigarettes from the University of Kentucky) using a whole-body exposure system. A standard protocol involves exposure to 5-10 cigarettes per day, 5 days per week, for 8-12 weeks [1]. This compound is administered daily via oral gavage or intraperitoneal injection at doses ranging from 1-10 mg/kg, starting either concurrently with smoke exposure or after established disease. Bronchoalveolar lavage fluid (BALF) is collected for inflammatory cell counting and cytokine measurement, while lung tissues are processed for histological analysis (H&E staining for inflammation, PAS staining for goblet cell hyperplasia, and immunohistochemistry for specific protein targets) [1].
OVA-Induced Asthma Model: This model evaluates this compound's effects on allergic airway inflammation [2]. Mice are sensitized by intraperitoneal injection of ovalbumin (OVA, 20 μg) adsorbed to aluminum hydroxide (2 mg) on days 0 and 7, followed by airway challenges with OVA (1-5% w/v in saline) for 20 minutes using a nebulizer on days 14-16 [2]. This compound (typically 1-10 mg/kg) or reference drug (montelukast, 10 mg/kg) is administered 1 hour before each OVA challenge. Airway hyperresponsiveness (AHR) is measured 24 hours after the final challenge using unrestrained whole-body plethysmography in response to increasing methacholine concentrations (3-50 mg/mL), expressed as enhanced pause (Penh) values [2]. Lung tissues and BALF are collected for analysis of inflammatory cells, cytokine levels, and histological changes.
Pharmacokinetic Studies: Rats are used to evaluate This compound absorption, distribution, metabolism, and excretion [5]. For intravenous administration, this compound is dissolved in saline or DMSO/saline mixture and injected via the tail vein at doses of 2, 5, and 10 mg/kg. For oral administration, this compound is suspended in 0.5% methylcellulose solution and administered by gavage at doses of 20, 50, and 100 mg/kg [5]. Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the carotid artery or retro-orbital plexus. Plasma concentrations of this compound and its metabolites (particularly isovanilloylcatalpol) are quantified using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods [5]. Pharmacokinetic parameters are calculated using non-compartmental analysis.
Comprehensive pharmacokinetic studies in rats have revealed important characteristics of this compound's absorption and metabolism:
Dose-Dependent Pharmacokinetics: Following intravenous administration (2, 5, and 10 mg/kg doses), this compound exhibits nonlinear pharmacokinetics [5]. The systemic clearance (Cl) significantly decreases at the 10 mg/kg dose compared to lower doses (2 and 5 mg/kg), while the area under the curve (AUC) shows a corresponding increase. The volume of distribution at steady state (Vₛₛ) remains relatively unchanged across doses, suggesting that the nonlinearity is primarily due to saturable metabolism rather than distribution limitations [5].
Limited Oral Bioavailability: After oral administration (20, 50, and 100 mg/kg doses), this compound demonstrates low absolute bioavailability of only 0.3% and 0.5% for the 50 and 100 mg/kg doses, respectively [5]. The maximum concentration (Cₘₐₓ) increases nonlinearly with dose, and the extent of this compound recovered from the gastrointestinal tract at 24 hours after oral administration is minimal (0.01-0.72% across all doses) [5]. The low oral bioavailability appears attributable to significant first-pass metabolism rather than poor absorption, as evidenced by the identification of isovanilloylcatalpol as a major metabolite [5].
Metabolism and Excretion: this compound undergoes extensive hepatic metabolism to form isovanilloylcatalpol as its primary metabolite [5]. The urinary excretion of unchanged this compound is low for both intravenous (3.3-6.2% of dose) and oral (0.01-0.04% of dose) administrations, indicating extensive metabolic clearance [5]. The saturable metabolism observed at higher doses suggests that this compound may follow Michaelis-Menten elimination kinetics, which could have implications for dosing regimen design in clinical applications.
This compound has demonstrated robust efficacy across multiple preclinical models of respiratory disease:
Anti-inflammatory Effects: In the COPD mouse model, this compound effectively reduces lung inflammation by suppressing PKCδ activation and mucus overproduction [1]. Histological analyses show marked decreases in inflammatory cell infiltration and goblet cell hyperplasia following this compound treatment [1]. Comparative studies with the six iridoids in YPL-001 have identified this compound as the most potent inhibitor of TNF-induced MUC5AC secretion, with an IC₅₀ value of 7.1 μM compared to 9.9 μM for piscroside C and 11.5 μM for picroside II [1].
Anti-asthmatic Activity: In the OVA-induced asthma model, this compound significantly reduces airway hyperresponsiveness to methacholine, as evidenced by decreased Penh values comparable to the positive control montelukast (a clinically used anti-asthmatic drug) [2]. Additionally, this compound treatment suppresses OVA-induced elevations in total IgE levels, eosinophil counts in BALF, and Th2 cytokine production (IL-4, IL-5, IL-13) [2]. These multi-faceted effects on key asthma parameters highlight this compound's potential as a comprehensive therapeutic agent for allergic asthma.
This compound is a key component of YPL-001, a standardized natural product mixture that has completed Phase 2a clinical trials for COPD treatment (ClinicalTrials.gov Identifier: NCT02272634) [1] [3]. While clinical results have not been published in peer-reviewed literature, the completion of this trial stage represents a significant milestone in this compound's development pathway. Current research continues to optimize this compound's pharmaceutical properties, particularly addressing its pharmacokinetic limitations through formulation strategies such as phospholipid complexes, nanoemulsions, or prodrug approaches to enhance oral bioavailability [5].
Verproside exhibits significant anti-inflammatory effects by targeting key signaling pathways involved in conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma [1] [2].
The following diagram illustrates the two primary inflammatory pathways inhibited by this compound:
Figure 1: this compound inhibits PKCδ and NF-κB pathways to reduce inflammation.
The table below summarizes critical quantitative data from experimental studies on this compound.
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| IC₅₀ for MUC5AC Secretion | 7.1 µM [1] | TNF-stimulated NCI-H292 human lung cells [1] |
| Anti-inflammatory Pathway Inhibition | Suppresses TNF/NF-κB & PMA/PKCδ/EGR-1 [1] | In vitro (NCI-H292) & in vivo (COPD mouse model) [1] |
| Systemic Clearance (IV) | 56.7 - 86.2 mL/min/kg [3] | Rat, dose 2-10 mg/kg [3] |
| Elimination Half-life (IV) | 12.2 - 16.6 min [3] | Rat, dose 2-10 mg/kg [3] |
| Absolute Oral Bioavailability (F) | 0.3 - 0.5% [3] | Rat, dose 50-100 mg/kg [3] |
| Major Metabolites Identified | Glucuronide & sulfate conjugates; Picroside II (M4); Isovanilloylcatalpol (M5) [2] | Human hepatocytes & liver S9 fractions [2] |
| Key Metabolizing Enzymes (Human) | UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10; SULT1A1 [2] | cDNA-expressed UGT/SULT enzymes & microsomes [2] |
For researchers aiming to replicate or build upon these findings, here are summaries of the core experimental methodologies.
This protocol assesses the effect of this compound on inflammatory markers in a human lung epithelial cell line [1].
This protocol evaluates the therapeutic potential of this compound in a live animal model of COPD [1].
This protocol identifies metabolites and characterizes the enzymes responsible for this compound metabolism [2].
This compound displays challenging pharmacokinetic properties that must be considered for its drug development [3] [2].
Figure 2: Major metabolic pathways of this compound in human hepatocytes. UGTs: UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 [2].
This compound is a potent natural compound with a well-defined mechanism for combating airway inflammation by targeting PKCδ and its downstream pathways. However, its therapeutic potential is challenged by extensive metabolism and poor oral bioavailability.
Future research should focus on:
YPL-001 is a standardized mixture of six primary iridoid glycosides isolated from the plant. The table below summarizes these active compounds and key findings on their activity.
| Iridoid Compound | Key Findings and Relative Potency |
|---|---|
| Verproside | Most potent anti-inflammatory effect; lowest IC50 (7.1 μM) for MUC5AC inhibition; specifically inhibits PKCδ activation [1] [2] [3]. |
| Piscroside C | Effective inhibitor of TNF-α/NF-κB pathway; suppresses PKCδ activity; higher IC50 (9.9 μM) than this compound [2] [3] [4]. |
| Picroside II | Shows prominent inhibitory effects on MUC5AC production [2] [3]. |
| Catalposide | Shows inhibitory effects on NF-κB activity and MUC5AC production [2] [3]. |
| Isovanillyl Catalpol | Weaker efficacy in suppressing NF-κB activity compared to others [2] [3]. |
| 6-O-veratroyl Catalpol | Weaker efficacy in suppressing NF-κB activity compared to others [2] [3]. |
YPL-001 is described as a methanol extract of the plant, and the six iridoids listed were selected as high-content constituents to form the drug candidate mixture [2] [3]. Another analysis identified eight active compounds, listing this compound along with others like picroside II, catalposide, minecoside, verminoside, isovanillylcatalpol, and catalpol [5].
This compound, the most active component, exerts anti-inflammatory effects through a primary mechanism of inhibiting the protein kinase C delta (PKCδ) enzyme, impacting two key downstream pathways.
The diagram shows this compound's primary molecular target (PKCδ) and the subsequent pathways it influences. The effects of this inhibition have been confirmed in both human lung epithelial cells and in vivo mouse models of COPD [1] [3].
YPL-001 as a whole has broader, multi-target effects [5] [6] [7]:
The primary data on YPL-001 and this compound comes from well-established in vitro and in vivo models of inflammatory lung disease.
1. In Vitro Models for MUC5AC and Cytokine Measurement
2. In Vivo Model for COPD Efficacy
The search results indicate that YPL-001 has completed a Phase 2a clinical trial (NCT02272634) [5] [6], but detailed clinical data and protocols were not available in the current results.
Verproside exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the phosphorylation and activation of PKCδ. This action disrupts two key pro-inflammatory signaling pathways in human lung epithelial cells (NCI-H292) [1] [2].
The following diagram summarizes this core mechanism and the downstream pathways affected by this compound.
Core mechanistic pathway of this compound in COPD. It specifically inhibits PKCδ activation, thereby suppressing downstream NF-κB and EGR-1 mediated inflammatory responses.
The potency of this compound was quantitatively compared to the other five iridoids in YPL-001. The data below, derived from assays on NCI-H292 cells, highlights its superior efficacy [1] [2].
Table 1: Comparative Inhibitory Efficacy (IC₅₀) of Iridoids in YPL-001 on TNF-Induced MUC5AC Secretion in NCI-H292 Cells
| Iridoid Number | Name | IC₅₀ (μM) | Relative Potency |
|---|---|---|---|
| Iridoid 2 | This compound | 7.1 | Most Potent |
| Iridoid 1 | Piscroside C | 9.9 | High |
| Iridoid 4 | Picroside II | 11.5 | High |
| Iridoid 6 | Catalposide | Data not fully specified | Moderate |
| Iridoid 3 | Isovanillyl Catalpol | Data not fully specified | Weaker |
| Iridoid 5 | 6-O-veratroyl Catalpol | Data not fully specified | Weaker |
Table 2: Summary of this compound's Anti-Inflammatory Effects Across Multiple Stimuli
| Experimental Model | Stimulus | Key Inflammatory Marker(s) | Effect of this compound |
|---|---|---|---|
| NCI-H292 Cells (in vitro) | TNF | MUC5AC, NF-κB activity | Significant suppression [1] |
| NCI-H292 Cells (in vitro) | PMA | IL-6, IL-8, EGR-1 | Significant suppression [1] |
| NCI-H292 Cells (in vitro) | LPS, IL-1β, IL-4, IL-13 | IL-6, IL-8 | Broad anti-inflammatory effect [1] |
| COPD Mouse Model (in vivo) | Cigarette smoke & LPS | Lung inflammation, mucus overproduction | Effective reduction [1] |
The following methodologies detail the key experiments used to elucidate this compound's mechanism of action [1] [2].
The evidence strongly supports this compound as a promising therapeutic candidate for COPD. Its specific targeting of the PKCδ pathway offers a novel mechanism distinct from current corticosteroids and bronchodilators.
The table below summarizes the key pharmacokinetic parameters of verproside from rat studies after intravenous (IV) and oral (PO) administration [1] [2].
| Parameter | Value (Intravenous) | Value (Oral) | Notes |
|---|---|---|---|
| Doses Studied | 2, 5, 10 mg/kg | 20, 50, 100 mg/kg | |
| Systemic Clearance (Cl) | 56.7 - 86.2 mL/min/kg | Not applicable (N/A) | High; significantly reduced at 10 mg/kg dose, suggesting saturable metabolism [1]. |
| Volume of Distribution (Vss) | Unchanged with dose | N/A | |
| Half-Life (t₁/₂) | 12.2 - 16.6 min | N/A | Very short [3]. |
| Area Under Curve (AUC) | Significantly increased at 10 mg/kg | N/A | Non-linear, dose-dependent increase [1]. |
| Cmax | N/A | Non-linearly increased with dose | |
| Urinary Excretion | 3.3 - 6.2% of dose | 0.01 - 0.04% of dose | Very low, indicating minimal renal clearance [1]. |
| Fecal (GI Tract) Recovery | N/A | 0.01 - 0.72% of dose (at 24 h) | Very low [1]. |
| Absolute Oral Bioavailability (F) | N/A | 0.3% (50 mg/kg), 0.5% (100 mg/kg) | Extremely low due to extensive first-pass metabolism [1] [2]. |
This compound undergoes extensive and complex metabolism. Studies have identified 21 metabolites in rat bile and urine, formed through several pathways [3].
The major metabolic pathways involve O-methylation, where this compound is converted to picroside II (M5) and isovanilloylcatalpol (M6). These primary metabolites are then further processed via glucuronidation and sulfation. Other pathways include direct glucuronidation or sulfation of this compound, and hydrolysis to simpler benzoic acid derivatives which are also conjugated [3]. In vitro incubations with rat hepatocytes indicated that This compound sulfate (M4) is a major metabolite [3].
Diagram: Major Metabolic Pathways of this compound in Rats. Key pathways are O-methylation to M5/M6, and direct conjugation via sulfation/glucuronidation [3].
Here are the detailed methodologies for key experiments from the literature.
This protocol is used to obtain the fundamental PK data presented in the first table [1].
This protocol is used to identify and characterize metabolites [3].
Beyond its pharmacokinetics, this compound shows a promising mechanism for treating inflammatory lung diseases. It is the most active ingredient in the drug candidate YPL-001, which has completed clinical phase 2a for COPD [4].
Research indicates it reduces airway inflammation and mucus overproduction by suppressing the TNF-α/NF-κB pathway. It acts upstream by inhibiting the formation of the TNF receptor signaling complex (TNF-RSC), specifically by potentially binding between the TRADD and TRAF2 subunits [5]. A 2023 study also identified that it specifically inhibits the phosphorylation of PKCδ, blocking its downstream pathways [4].
Diagram: Anti-inflammatory Mechanism of this compound. This compound inhibits the TNF-α/NF-κB pathway and PMA/PKCδ/EGR-1 pathway to reduce MUC5AC and cytokine production [4] [5].
The combination of potent anti-inflammatory activity and challenging pharmacokinetics guides future research. Strategies may focus on alternative drug delivery systems (e.g., inhalation to bypass first-pass metabolism), prodrug approaches to improve oral bioavailability, or the development of structural analogs that retain efficacy with more favorable PK properties.
Verproside is a catalpol derivative iridoid glycoside isolated primarily from plants of the Pseudolysimachion genus (including P. longifolium, P. rotundum var. subintegrum) and various Veronica species [1] [2]. This natural compound has emerged as a promising therapeutic candidate for inflammatory lung diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma, due to its potent anti-inflammatory properties. As a key active component of YPL-001—a standardized mixture of six iridoids that has completed clinical trial Phase 2a for COPD treatment—this compound represents an important investigational compound for respiratory therapeutics [3] [4]. The pharmacological interest in this compound has intensified following recent discoveries that it is the most potent inhibitor of airway inflammation among the six iridoids in YPL-001, demonstrating superior activity in reducing mucus hypersecretion and inflammatory mediators in respiratory models [4] [5].
The structural characteristics of this compound contribute significantly to its biological activity. As an iridoid glycoside, it features a characteristic cyclopenta[c]pyran scaffold with two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, structural features that appear to enhance its anti-inflammatory potency compared to other related iridoids [4]. This compound's mechanism involves multi-target inhibition of key inflammatory pathways, particularly through suppression of protein kinase C delta (PKCδ) activation and downstream signaling cascades [5]. While the compound shows promising therapeutic effects, its pharmacokinetic profile presents challenges, including extensive metabolism and very low oral bioavailability (0.3-0.5%), making intravenous administration a necessary route for preclinical and potential clinical development [1] [6].
This compound exerts its therapeutic effects through multi-pathway inhibition of key signaling mechanisms involved in inflammatory respiratory diseases. The compound demonstrates particular potency against pathways relevant to COPD pathogenesis, which is characterized by chronic bronchitis, mucus hypersecretion, and emphysema [4]. The primary mechanism involves specific inhibition of protein kinase C delta (PKCδ) phosphorylation, which serves as a central regulator of multiple downstream inflammatory cascades [5]. This targeted inhibition distinguishes this compound from other anti-inflammatory compounds and contributes to its favorable efficacy profile in preclinical models.
Research using human lung epithelial cells (NCI-H292) has revealed that this compound effectively suppresses inflammation triggered by diverse stimuli, including TNF-α and phorbol myristate acetate (PMA) [4]. The broad-spectrum activity against multiple stimulants suggests this compound interacts with fundamental regulatory mechanisms common to various inflammatory triggers. Specifically, this compound inhibits both the TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/IL-8 expression, addressing two major inflammatory pathways implicated in COPD pathology [5]. This dual mechanism action is particularly valuable for therapeutic intervention in complex inflammatory conditions like COPD, where multiple pathways contribute to disease progression.
The following diagrams illustrate the key signaling pathways targeted by this compound:
Figure 1: this compound's dual inhibition of TNF-α/NF-κB and PMA/PKCδ signaling pathways in human lung epithelial cells. The compound specifically targets TNF receptor signaling complex formation and PKCδ activation to reduce mucus production (MUC5AC) and inflammatory cytokine expression (IL-6/IL-8).
This compound demonstrates superior efficacy compared to other iridoid compounds in YPL-001. Systematic comparison of the six iridoids revealed that this compound (designated iridoid 2) exhibited the most potent inhibition of MUC5AC secretion, with an IC₅₀ of 7.1 μM compared to 9.9 μM for piscroside C (iridoid 1) and 11.5 μM for picroside II (iridoid 4) [4]. The structure-activity relationship analysis suggests that the presence of two free hydroxyl groups in the phenyl ring and the aglycone epoxy linker contribute to this compound's enhanced activity compared to methylated analogs or monohydroxyl iridoids [4]. This comparative potency profile supports this compound's identification as the primary active component in YPL-001 responsible for its anti-inflammatory effects.
Table 1: Comparative Inhibitory Potency of Iridoids in YPL-001
| Iridoid | Common Name | IC₅₀ Value (μM) | Relative Potency | Key Structural Features |
|---|---|---|---|---|
| Iridoid 1 | Piscroside C | 9.9 | Moderate | Aglycone acetyl linkage at C-3 and C-10 |
| Iridoid 2 | This compound | 7.1 | High | Two free hydroxyl groups, aglycone epoxy linker |
| Iridoid 3 | Isovanillyl catalpol | >15 | Low | Methylated hydroxyl groups |
| Iridoid 4 | Picroside II | 11.5 | Moderate | Methylated hydroxyl groups |
| Iridoid 5 | 6-O-veratroyl catalpol | >15 | Low | Dimethylated hydroxyl groups |
| Iridoid 6 | Catalposide | ~12 | Moderate | Single free hydroxyl group |
This compound demonstrates challenging pharmacokinetics that significantly influence its route of administration and dosing regimen. Intravenous administration studies in rats have revealed nonlinear pharmacokinetics with dose-dependent changes in key parameters [1]. Specifically, after intravenous administration at doses of 2, 5, and 10 mg/kg, the systemic clearance was significantly reduced at the highest dose (10 mg/kg), while the area under the curve (AUC) showed a corresponding increase compared to lower doses [1] [6]. This pattern suggests saturable metabolism becomes clinically relevant at higher exposure levels. The volume of distribution at steady state (Vss) remained unchanged across dose levels, indicating consistent tissue distribution properties within this dose range [1].
The elimination profile of this compound is characterized by rapid clearance and short half-life. Studies in rat models reported a short half-life of 12.2-16.6 minutes, high systemic clearance (56.7-86.2 mL/min/kg), and low renal clearance (2.7-4.1 mL/min/kg) following intravenous administration [7]. The extent of urinary excretion was low for both intravenous (3.3-6.2%) and oral (0.01-0.04%) administration, confirming that renal elimination plays a minor role in this compound clearance [1]. The absolute oral bioavailability was extremely low (0.3-0.5% for 50 and 100 mg/kg doses, respectively), primarily due to extensive first-pass metabolism [1] [6]. These pharmacokinetic characteristics strongly support intravenous administration for preclinical and potential clinical development to ensure adequate systemic exposure.
This compound undergoes extensive biotransformation in biological systems, with nine distinct metabolites identified in human hepatocyte studies [7]. The metabolic pathways include glucuronidation, sulfation, and O-methylation, resulting in this compound glucuronides (M1, M2), this compound sulfate (M3), picroside II (M4), isovanilloylcatalpol (M5), and further metabolites derived from these primary products [7]. Enzyme characterization studies have identified the specific drug-metabolizing enzymes responsible for this compound transformation, providing insights into potential drug-drug interactions and inter-individual variability.
The glucuronidation pathways are primarily mediated by UGT1A1 and UGT1A9, with additional contributions from gastrointestinal-specific UGT1A7, UGT1A8, and UGT1A10 [7]. The involvement of gastrointestinal UGT isoforms contributes to the significant first-pass metabolism observed after oral administration. The sulfation pathways are mainly catalyzed by SULT1A1, which is responsible for the formation of this compound sulfate (M3) and isovanilloylcatalpol sulfate (M9) [7]. The comprehensive characterization of these metabolic pathways enables more accurate prediction of this compound's pharmacokinetic behavior in humans and identification of potential factors that might influence its metabolic fate.
Table 2: Pharmacokinetic Parameters of this compound After Intravenous Administration in Rats
| Parameter | 2 mg/kg Dose | 5 mg/kg Dose | 10 mg/kg Dose | Notes |
|---|---|---|---|---|
| Systemic Clearance | High (56.7-86.2 mL/min/kg) | High | Significantly reduced | Dose-dependent, suggests saturable metabolism |
| Half-life | 12.2-16.6 min | Similar to 2 mg/kg | Similar to lower doses | Short elimination half-life |
| Volume of Distribution (Vss) | Consistent across doses | No significant change | No significant change | Stable distribution characteristics |
| AUC | Baseline | Comparable to 2 mg/kg | Significantly increased | Non-linear increase at highest dose |
| Urinary Excretion | 3.3-6.2% | Similar range | Similar range | Minimal renal elimination |
| Major Metabolite | Isovanilloylcatalpol | Isovanilloylcatalpol | Isovanilloylcatalpol | Metabolite AUC and Cmax decreased at 10 mg/kg |
Developing a stable formulation for intravenous this compound administration requires careful consideration of its physicochemical properties and stability profile. Based on the pharmacokinetic data demonstrating extensive first-pass metabolism and low oral bioavailability, intravenous administration represents the most viable route for achieving therapeutic systemic exposure [1] [7]. For preclinical studies in rodent models, this compound has been successfully administered intravenously at doses ranging from 2-10 mg/kg, with higher doses showing nonlinear pharmacokinetics due to saturable metabolism [1]. These dose levels provide meaningful exposure for efficacy assessment in disease models while remaining within the solubility and tolerability limits.
The aqueous solubility of this compound presents formulation challenges that may require specialized approaches such as co-solvents, cyclodextrin complexation, or lipid-based nanoemulsions. Appropriate vehicle selection is critical for maintaining compound stability and ensuring accurate dosing in preclinical studies. For bolus administration (IV push), this compound requires formulation in physiologically compatible solvents that maintain stability at the required concentration, while continuous infusion studies may benefit from controlled-release approaches that maintain stable plasma concentrations. The chemical stability of this compound in solution should be verified under storage conditions and during the infusion period, with particular attention to potential degradation pathways involving hydrolysis or oxidation.
The design of dosing regimens for this compound must account for its nonlinear pharmacokinetics and saturable metabolism. The dose-dependent clearance observed in rat studies indicates that higher doses may result in disproportionate increases in exposure [1]. For initial efficacy studies, a dose range of 2-5 mg/kg is recommended to maintain linear pharmacokinetics, while higher doses up to 10 mg/kg can be explored for enhanced efficacy with careful monitoring of exposure levels [1]. The short half-life of this compound (12.2-16.6 minutes in rats) suggests that continuous infusion may be necessary to maintain therapeutic concentrations over extended periods, particularly for chronic inflammatory conditions [7].
For translation to human dosing, allometric scaling approaches should be applied to the preclinical pharmacokinetic data, with consideration of species differences in metabolic capacity and plasma protein binding. The extensive metabolism by widely distributed UGT and SULT enzymes suggests that this compound exposure may be susceptible to drug-drug interactions with inhibitors or inducers of these pathways [7]. Population factors such as genetic polymorphisms in UGT1A1 or SULT1A1 may also contribute to inter-individual variability and should be considered during clinical development [7]. Therapeutic drug monitoring may be warranted to ensure optimal exposure, particularly given the nonlinear pharmacokinetics observed at higher dose levels.
Protocol 1: NF-κB Luciferase Reporter Assay in HEK293T Cells
This protocol evaluates the effect of this compound on TNF-induced NF-κB transcriptional activity, a key pathway in inflammatory response.
Protocol 2: MUC5AC ELISA in NCI-H292 Human Lung Epithelial Cells
This protocol measures this compound's inhibition of mucus hypersecretion, a key pathological feature in COPD.
Protocol 3: COPD Mouse Model for Efficacy Evaluation
This protocol assesses this compound's anti-inflammatory activity in a well-characterized in vivo model of COPD.
The following workflow diagram illustrates the integrated experimental approach for evaluating this compound efficacy:
Figure 2: Integrated experimental workflow for evaluating this compound efficacy, combining in vitro mechanistic studies with in vivo disease model assessment.
The development of this compound as an intravenous therapeutic occurs within the context of YPL-001, which has completed Phase 2a clinical trials as a natural drug for COPD treatment [3] [4]. This advancement provides a regulatory foundation for this compound development, though specific considerations apply to the purified compound and intravenous route. The nonlinear pharmacokinetics observed at higher doses necessitates careful dose escalation studies in early clinical development, with particular attention to exposure-response relationships [1]. The extensive metabolism via UGT and SULT enzymes suggests potential for drug-drug interactions that should be evaluated in dedicated interaction studies during clinical development [7].
The preclinical safety profile of this compound requires comprehensive characterization, including standard toxicology studies in rodent and non-rodent species with intravenous administration. These studies should specifically assess potential target organs for toxicity, with consideration of the compound's widespread distribution and metabolic profile. The immunogenic potential of this compound should be evaluated, particularly given its natural product origin and potential for repeated administration in chronic conditions like COPD. For clinical trial design, appropriate patient populations with inflammatory lung diseases should be selected, with biomarkers such as mucus production, inflammatory cytokines, and immune cell infiltration serving as relevant pharmacodynamic endpoints based on the established mechanisms of action [4] [5].
This compound represents a promising therapeutic candidate for inflammatory lung diseases with a unique mechanism centered on PKCδ inhibition and multi-pathway anti-inflammatory activity. The comprehensive application notes and protocols presented here provide researchers with validated methodologies for evaluating this compound's efficacy, pharmacokinetics, and mechanism of action. The intravenous route addresses the significant pharmacokinetic challenges posed by this compound's low oral bioavailability, while the dose-dependent pharmacokinetics necessitate careful dosing regimen design. As research progresses, further refinement of these protocols will continue to support the rational development of this promising natural compound derivative toward clinical application for debilitating respiratory conditions.
This compound is an iridoid glycoside compound that has emerged as a promising therapeutic candidate for inflammatory lung diseases, particularly chronic obstructive pulmonary disease (COPD). This naturally occurring compound is primarily isolated from plants belonging to the genera Pseudolysimachion and Veronica, notably Pseudolysimachion rotundum var. subintegrum and Veronica officinalis [1] [2]. As a constituent of the investigational natural drug mixture YPL-001, which has completed clinical trial phase 2a for COPD treatment, this compound has been identified as the most active ingredient responsible for the mixture's potent anti-inflammatory efficacy [1] [3] [4]. The structural characteristics of this compound, featuring a cyclopenta[c]pyran scaffold with dihydroxy phenyl substitutions and an aglycone epoxy linker, contribute to its enhanced bioactivity compared to related iridoids [4].
The growing interest in this compound stems from the limitations of current COPD treatments, particularly inhaled corticosteroids, which carry significant adverse effects such as osteoporosis with long-term use [1] [4]. With COPD projected to become the third-leading cause of death worldwide by 2030, there is an urgent need for safer, more effective therapeutic alternatives [1]. This compound represents a promising candidate that addresses key pathological mechanisms in COPD, including airway inflammation, mucus hypersecretion, and oxidative stress [1] [2] [5]. These application notes provide comprehensive experimental protocols and technical details to support researchers in evaluating this compound's therapeutic potential through oral administration in preclinical models.
This compound possesses distinct physicochemical properties that influence its bioavailability and therapeutic potential. As an iridoid glycoside, it demonstrates moderate water solubility characteristic of this compound class, facilitated by the presence of glycosidic moieties that enhance its dissolution in aqueous environments [6]. The compound has a molecular weight of 498.44 g/mol with the chemical formula C₂₂H₂₆O₁₃, featuring thirteen hydrogen bond acceptors and seven hydrogen bond donors [7]. Its structural complexity is evidenced by five rings including one aromatic ring, six rotatable bonds, and a topological polar surface area of 208.13 Ų [7]. These molecular features contribute to this compound's pharmacokinetic profile, including its absorption, distribution, and metabolism characteristics.
Table 1: Molecular Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₂H₂₆O₁₃ | Determines basic composition and elemental analysis |
| Molecular Weight | 498.44 g/mol | Impacts bioavailability and dosing |
| Hydrogen Bond Donors | 7 | Influences solubility and membrane permeability |
| Hydrogen Bond Acceptors | 13 | Affects solubility and molecular interactions |
| Rotatable Bonds | 6 | Impacts molecular flexibility and binding |
| Topological Polar Surface Area | 208.13 Ų | Predicts membrane permeability |
| logP | -2.31 | Indicates high hydrophilicity |
| Heavy Atom Count | 35 | Contributes to molecular complexity |
The absorption and distribution properties of this compound have been characterized through both experimental and predictive approaches. According to pharmacological databases, this compound demonstrates moderate human intestinal absorption but relatively low oral bioavailability (approximately 20%) [7]. Its Caco-2 permeability (logPapp) of -5.82 suggests limited membrane penetration capacity, which is consistent with its hydrophilic nature [7]. In terms of distribution, this compound exhibits limited blood-brain barrier penetration, with plasma protein binding of approximately 41.4% and a fraction unbound in human plasma of 0.670 [7]. These characteristics indicate that this compound primarily distributes to peripheral tissues rather than the central nervous system, which is favorable for targeting pulmonary inflammation.
The metabolic and excretion profiles of this compound indicate that it is a substrate for CYP3A4, one of the major cytochrome P450 enzymes involved in drug metabolism [7]. However, it does not significantly inhibit key CYP enzymes including CYP1A2, CYP2C19, CYP2C9, and CYP2D6, suggesting a lower potential for drug-drug interactions mediated by these enzymes [7]. This compound is not a substrate or inhibitor of P-glycoprotein, which may influence its tissue distribution and elimination [7]. The clearance rate has been estimated at 10.80 mL/min/kg, though comprehensive elimination pathway data remain an area for further investigation [7]. These pharmacokinetic parameters provide important guidance for dosing regimen design in preclinical and clinical studies.
This compound exerts its anti-inflammatory effects primarily through the specific inhibition of protein kinase C delta (PKCδ) activation [1] [3] [4]. Research has demonstrated that this compound selectively targets PKCδ among various PKC isoforms, effectively suppressing its phosphorylation and subsequent downstream signaling pathways [1] [4]. This specific inhibition is particularly relevant in the context of COPD pathogenesis, as PKCδ has been identified as closely associated with the disease's inflammatory signaling cascade [1] [4]. The structural specificity of this compound's interaction with PKCδ is evidenced by its superior efficacy compared to other iridoid analogs, with an IC₅₀ of 7.1 μM for inhibiting MUC5AC secretion in human airway epithelial cells [1] [4].
The molecular basis for this compound's enhanced activity compared to related iridoids appears to stem from its distinct structural features. Structure-activity relationship analyses indicate that the presence of two free hydroxyl groups in the phenyl ring, combined with an aglycone epoxy linker at positions C-7 and C-8, contributes to this compound's potent inhibitory effects [4]. This configuration enables more effective target engagement compared to iridoids with methylated hydroxyl groups or different linkage structures [4]. Additionally, this compound has been shown to modulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular antioxidant defense mechanisms [2] [5]. This dual activity against both inflammatory and oxidative stress pathways positions this compound as a multi-target therapeutic candidate for inflammatory lung diseases.
Through its inhibition of PKCδ activation, this compound disrupts two major pro-inflammatory signaling cascades implicated in COPD pathogenesis. First, it suppresses the PMA/PKCδ/EGR-1 pathway, subsequently reducing the expression of inflammatory mediators including IL-6 and IL-8 [1] [4]. Second, this compound inhibits the TNF-α/NF-κB pathway, thereby attenuating MUC5AC gene expression and mucus hypersecretion characteristic of chronic bronchitis in COPD [1] [3] [4]. These pathways collectively contribute to the persistent airway inflammation and remodeling observed in COPD patients, and this compound's ability to simultaneously target both mechanisms represents a comprehensive approach to disease modification.
The following diagram illustrates the key molecular pathways through which this compound exerts its anti-inflammatory effects in respiratory disorders:
Diagram 1: this compound Mechanism of Action in Inflammatory Signaling. This compound specifically inhibits PKCδ activation, subsequently suppressing both TNF-α/NF-κB/MUC5AC and PMA/PKCδ/EGR-1/IL-6,IL-8 signaling pathways that drive mucus hypersecretion and inflammation in COPD.
The anti-inflammatory efficacy of this compound extends beyond these primary pathways, demonstrating broad activity against various airway stimulants in human lung epithelial cells [1]. Additionally, this compound and related iridoid compounds have shown modulatory effects on other signaling pathways involved in inflammation and metabolism, including MAPK, JAK/STAT, AMPK, and PPAR pathways [2]. This multi-pathway activity suggests that this compound may produce synergistic anti-inflammatory effects through simultaneous modulation of complementary signaling cascades, potentially resulting in more comprehensive therapeutic outcomes than single-pathway inhibitors.
Cell culture models are fundamental for evaluating this compound's anti-inflammatory mechanisms. The NCI-H292 human lung epithelial cell line (ATCC CRL-1848) serves as a representative model due to its relevance to airway inflammation and mucus production [1] [4]. These cells should be maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [1]. For experimental treatments, cells should be seeded at appropriate densities (e.g., 2×10⁵ cells/well in 12-well plates) and allowed to adhere for 24 hours before this compound exposure.
Treatment protocols should include this compound dissolved in dimethyl sulfoxide (DMSO) at stock concentrations of 10-100 mM, with final DMSO concentrations not exceeding 0.1% (v/v) to maintain cell viability [1] [4]. Appropriate concentration ranges for in vitro testing typically span from 1-100 μM, based on reported IC₅₀ values [1] [4]. Cells should be pretreated with this compound for 2-4 hours prior to stimulation with inflammatory inducers such as tumor necrosis factor-alpha (TNF-α; 10-20 ng/mL) or phorbol 12-myristate 13-acetate (PMA; 10-100 nM) for 6-24 hours to elicit inflammatory responses [1] [4]. Include controls consisting of untreated cells, vehicle-treated (DMSO only) cells, and stimulated cells without this compound treatment to establish baseline responses.
Gene expression analysis provides crucial data on this compound's effects on inflammatory mediators. After treatment, total RNA should be extracted using commercial kits following manufacturer protocols. Reverse transcription quantitative PCR (RT-qPCR) should be performed using specific primers for target genes including MUC5AC, IL-6, IL-8, and EGR-1 [1] [8] [4]. Reference genes such as GAPDH or β-actin should be included for normalization. Expression levels can be calculated using the 2^(-ΔΔCt) method and presented as fold changes relative to control groups.
Protein analysis techniques enable quantification of inflammatory mediators at the translational level. For secreted proteins, collect cell culture supernatants and quantify MUC5AC mucin, IL-6, and IL-8 using enzyme-linked immunosorbent assay (ELISA) according to manufacturer protocols [1] [4]. For intracellular signaling proteins, extract total cellular protein using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform western blot analysis to detect phosphorylation of PKC isoforms (particularly PKCδ), NF-κB activation (IκBα degradation, p65 phosphorylation), and EGR-1 expression [1] [4]. Additionally, NF-κB transcriptional activity can be assessed using luciferase reporter assays in transfected HEK293T or NCI-H292 cells [1] [4].
Table 2: Key In Vitro Assays for this compound Activity Assessment
| Assay Type | Target | Methodology | Expected Outcomes |
|---|---|---|---|
| Gene Expression | MUC5AC, IL-6, IL-8, EGR-1 | RT-qPCR | Dose-dependent reduction in inflammatory gene expression |
| Protein Secretion | MUC5AC mucin, IL-6, IL-8 | ELISA | Decreased secretion of mucin and pro-inflammatory cytokines |
| Signaling Activation | PKCδ phosphorylation, NF-κB activation | Western Blot | Inhibition of PKCδ phosphorylation and NF-κB nuclear translocation |
| Transcriptional Activity | NF-κB transcriptional activation | Luciferase Reporter Assay | Reduced NF-κB-driven luciferase expression |
| Cytotoxicity | Cell viability | MTT/WST-1 assay | Confirmation of non-cytotoxic concentrations |
Animal selection should consider species-specific responses and model relevance to human disease. For COPD-related research, C57BL/6 mice (6-8 weeks old, 18-22 g) are commonly used and appropriate for evaluating this compound efficacy [1]. The COPD mouse model typically involves induction by cigarette smoke (CS) exposure combined with lipopolysaccharide (LPS) instillation to replicate key features of human disease [1] [8]. Animals should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water, following institutional animal care guidelines.
This compound administration should be performed via oral gavage once daily, with dosing regimens typically ranging from 10-50 mg/kg based on published efficacy studies [1]. Prepare this compound suspensions in appropriate vehicles such as 0.5% carboxymethyl cellulose or saline with minimal DMSO (<5%) to ensure consistent absorption [1]. Treatment duration should align with disease induction protocols, typically 2-4 weeks, with this compound administration occurring 1-2 hours prior to CS/LPS exposure [1] [8]. Include control groups receiving vehicle only, disease model groups, and positive control groups (e.g., dexamethasone 3 mg/kg) to validate model responsiveness [5]. Monitor animals daily for clinical signs, body weight changes, and respiratory symptoms to assess treatment tolerability.
COPD model induction should be performed according to established protocols. The CS/LPS model involves exposing mice to cigarette smoke from commercial cigarettes (3-5% concentration in air) for 30-60 minutes daily, 5 days per week, for 2-4 weeks [1] [8]. Additionally, administer LPS (1-5 μg in 50 μL saline) intranasally on days 1, 7, and 14 to enhance inflammatory response and emulate bacterial exacerbations common in COPD [8]. Control groups should receive room air exposure and saline instillation following the same schedule. Model validation should include confirmation of characteristic features such as inflammatory cell infiltration, mucus hypersecretion, and elevated cytokine levels.
Disease evaluation encompasses multiple parameters to comprehensively assess this compound efficacy. Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell counts (macrophages, neutrophils, lymphocytes) and measure inflammatory mediators including TNF-α, IL-6, and MCP-1 using ELISA [8]. Lung tissues should be processed for histological analysis including hematoxylin and eosin (H&E) staining to evaluate inflammatory cell infiltration and periodic acid-Schiff (PAS) staining to assess goblet cell hyperplasia and mucus production [1] [8]. Additionally, perform immunohistochemistry or western blot analysis of lung homogenates to examine expression of MUC5AC, EGR-1, and phosphorylation status of PKCδ [1] [8] [4]. These comprehensive evaluations provide insight into this compound's effects on various aspects of COPD pathology.
Chromatographic methods are essential for this compound quantification in both plant materials and biological samples. High-performance liquid chromatography (HPLC) with UV detection represents a reliable approach for quality control of this compound-containing extracts [2] [6]. Recommended conditions include a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25-30°C, with a mobile phase consisting of water (A) and acetonitrile (B) both containing 0.1% formic acid [2]. Employ a gradient elution program increasing from 5% B to 40% B over 30-40 minutes at a flow rate of 0.8-1.0 mL/min, with UV detection at 230-254 nm [2]. For enhanced sensitivity in pharmacokinetic studies, liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides superior detection limits, using multiple reaction monitoring of specific ion transitions for this compound [6].
Sample preparation protocols vary based on matrix complexity. For plant material analysis, perform extraction of dried, powdered plant material (e.g., Pseudolysimachion rotundum var. subintegrum or Veronica species) with 70-80% methanol using sonication or reflux at low temperature [2] [5]. Concentrate extracts under reduced pressure and reconstitute in methanol for analysis [5]. For biological samples (plasma, tissues), employ protein precipitation with acetonitrile or methanol followed by solid-phase extraction to enhance recovery and reduce matrix effects [7]. Validate analytical methods according to ICH guidelines for specificity, linearity, accuracy, precision, and stability to ensure reliable quantification across the expected concentration ranges.
Formulation approaches for this compound must address its challenging physicochemical properties, particularly its hydrophilic nature (logP -2.31) and moderate intestinal absorption [7]. Basic oral formulations can utilize suspension in 0.5-1.0% carboxymethyl cellulose sodium (CMC-Na) or 0.1-0.5% Tween-80 in saline, which provides adequate stability for preclinical dosing [1]. For enhanced bioavailability, consider advanced formulation strategies including solid dispersion systems with polymers such as PVP or HPMC, complexation with cyclodextrins, or lipid-based delivery systems including self-emulsifying drug delivery systems (SEDDS) [6]. These approaches can improve dissolution characteristics and lymphatic absorption, potentially increasing this compound's oral bioavailability.
Quality control of this compound formulations should include assessment of chemical stability under various storage conditions. Iridoid glycosides like this compound demonstrate sensitivity to environmental factors including temperature, pH, and light [6]. Conduct forced degradation studies to identify major degradation pathways and establish appropriate storage conditions. For suspension formulations, monitor physical stability including sedimentation rate, redispersibility, and particle size distribution over time. For advanced formulations, characterize critical quality attributes such as drug loading efficiency, in vitro release profile, and physical state of the drug within the delivery system. These comprehensive analyses ensure consistent dosing in preclinical studies and support future formulation optimization for clinical translation.
This compound represents a promising therapeutic candidate for inflammatory respiratory diseases with a unique mechanism centered on PKCδ inhibition. The protocols outlined in this document provide researchers with comprehensive methodologies for evaluating this compound's efficacy through both in vitro and in vivo approaches. Current evidence demonstrates this compound's effectiveness in reducing mucus hypersecretion and inflammatory mediator production through suppression of PKCδ and its downstream pathways, positioning it as a potential alternative to corticosteroids for COPD management [1] [3] [4].
Future research should address several key considerations for clinical translation. The pharmacokinetic profile of this compound, particularly its oral bioavailability, requires optimization through formulation strategies or structural modification [7] [6]. Additionally, comprehensive safety assessments including genotoxicity, organ-specific toxicity, and potential drug interactions need systematic evaluation [7]. The progression of YPL-001 through clinical phase 2a trials provides promising preliminary evidence for the clinical potential of this compound-containing formulations [1] [4]. Further investigation into this compound's effects on other inflammatory signaling pathways and its potential applications in related respiratory conditions may expand its therapeutic utility. With continued research and development, this compound may emerge as an important addition to the therapeutic arsenal against COPD and other inflammatory lung diseases.
Verproside is a catalpol derivative iridoid glycoside isolated from various Pseudolysimachion species, particularly Pseudolysimachion rotundum var. subintegrum. This biologically active compound demonstrates potent anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic properties, making it a promising candidate for therapeutic development, particularly for respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma. [1] [2] The pharmacokinetic profile of this compound in rats reveals a short elimination half-life (12.2–16.6 minutes) after intravenous administration (2–10 mg/kg doses) and very low oral bioavailability (less than 0.5% at 50–100 mg/kg doses), suggesting extensive first-pass metabolism and possibly saturable metabolic pathways. [3] These characteristics underscore the importance of thoroughly understanding this compound's metabolic fate to guide further drug development efforts.
Extensive preclinical research has demonstrated that this compound exhibits significant anti-inflammatory effects in human lung epithelial cells by inhibiting PKCδ activation and suppressing subsequent downstream pathways including TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/IL-8 expression. [2] Additionally, this compound has been identified as the most active ingredient in YPL-001, a natural drug candidate mixture that has successfully completed Clinical Trial Phase 2a as a COPD treatment. [2] [4] Despite its promising pharmacological activities, the comprehensive metabolic profile of this compound must be fully characterized to anticipate potential drug interactions, assess toxicity risks, and guide formulation strategies to improve its poor oral bioavailability.
This compound undergoes extensive biotransformation in rats through multiple metabolic pathways including hydrolysis, O-methylation, glucuronidation, and sulfation. In vivo studies following intravenous administration identified twenty-one distinct metabolites in rat bile and urine samples, demonstrating the complexity of its metabolic fate. [1] [5] The primary metabolic reactions involve the formation of this compound glucuronides (M1 and M2) and this compound sulfates (M3 and M4) through direct phase II metabolism, while phase I hydrolysis leads to the formation of key intermediates including picroside II (M5) and isovanilloylcatalpol (M6), which subsequently undergo further phase II metabolism. [1] These hydrolytic metabolites appear to represent major metabolic pathways compared to direct glucuronidation and sulfation of the parent compound.
Incubation studies with rat hepatocytes have confirmed these metabolic pathways in vitro, resulting in thirteen identifiable metabolites (M1-M11, M13, and M14), with this compound sulfate (M4) identified as a major metabolite in these systems. [1] After intravenous administration of this compound, quantitative recovery studies indicate that only 0.77% of the administered dose was recovered in bile and 4.48% in urine as parent compound and metabolites, suggesting either extensive tissue distribution or the formation of additional unidentified metabolites. [1] The O-methylation of this compound to picroside II (M5) and isovanilloylcatalpol (M6) followed by glucuronidation and sulfation has been identified as the predominant metabolic pathway in rats. [1]
Table 1: Identified Metabolites of this compound in Rats
| Metabolite ID | Compound Name | Formula | Accurate Mass (m/z) | Metabolic Pathway |
|---|---|---|---|---|
| Parent | This compound | C~22~H~26~O~13~ | 497.12939 | - |
| M1, M2 | This compound glucuronide | C~28~H~34~O~19~ | 673.16138 | Glucuronidation |
| M3, M4 | This compound sulfate | C~22~H~26~SO~16~ | 577.08594 | Sulfation |
| M5 | Picroside II | C~23~H~28~O~13~ | 511.14484 | O-methylation |
| M6 | Isovanilloylcatalpol | C~23~H~28~O~13~ | 511.14484 | Hydrolysis |
| M7 | Picroside II glucuronide | C~29~H~36~O~19~ | 687.17657 | O-methylation + Glucuronidation |
| M8 | Isovanilloylcatalpol glucuronide | C~29~H~36~O~19~ | 687.17657 | Hydrolysis + Glucuronidation |
| M9 | Picroside II sulfate | C~23~H~28~SO~16~ | 591.10150 | O-methylation + Sulfation |
| M10 | Isovanilloylcatalpol sulfate | C~23~H~28~SO~16~ | 591.10150 | Hydrolysis + Sulfation |
| M11 | 3,4-Dihydroxybenzoic acid | C~7~H~6~O~4~ | 153.01838 | Hydrolysis |
| M12 | 3,4-Dihydroxybenzoic acid glucuronide | C~13~H~14~O~10~ | 329.04741 | Hydrolysis + Glucuronidation |
| M13, M14 | 3,4-Dihydroxybenzoic acid sulfate | C~7~H~6~SO~7~ | 232.97538 | Hydrolysis + Sulfation |
| M15 | 3-Methoxy-4-hydroxybenzoic acid | C~8~H~8~O~4~ | 167.03388 | Hydrolysis + O-methylation |
| M16 | 3-Hydroxy-4-methoxybenzoic acid | C~8~H~8~O~4~ | 167.03388 | Hydrolysis + O-methylation |
| M17, M18 | 3-Methoxy-4-hydroxybenzoic acid glucuronide | C~14~H~16~O~10~ | 343.06759 | Hydrolysis + O-methylation + Glucuronidation |
| M19 | 3-Hydroxy-4-methoxybenzoic acid glucuronide | C~14~H~16~O~10~ | 343.06759 | Hydrolysis + O-methylation + Glucuronidation |
| M20 | 3-Methoxy-4-hydroxybenzoic acid sulfate | C~8~H~8~SO~7~ | 246.99086 | Hydrolysis + O-methylation + Sulfation |
| M21 | 3-Hydroxy-4-methoxybenzoic acid sulfate | C~8~H~8~SO~7~ | 246.99086 | Hydrolysis + O-methylation + Sulfation |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2-10 mg/kg) | Oral (20-100 mg/kg) |
|---|---|---|
| Half-life (t~1/2~) | 12.2-16.6 min | - |
| Systemic Clearance (Cl) | 56.7-86.2 mL/min/kg | - |
| Renal Clearance | 2.7-4.1 mL/min/kg | - |
| Volume of Distribution (V~ss~) | Unchanged with increasing dose | - |
| AUC | Significantly increased at 10 mg/kg | - |
| C~max~ | - | Nonlinearly increased with dose |
| Urinary Excretion | 3.3-6.2% of dose | 0.01-0.04% of dose |
| Gastrointestinal Recovery (24h) | - | 0.01-0.72% of dose |
| Absolute Oral Bioavailability (F) | - | 0.3-0.5% |
Figure 1: Comprehensive Metabolic Pathways of this compound in Rats
Optimal chromatographic separation of this compound and its twenty-one metabolites is achieved using a Halo C18 column with gradient elution of methanol and 1 mM ammonium formate (pH 3.1). [1] This method successfully resolves metabolites with identical mass-to-charge ratios but different retention times, such as M5 (t~R~, 12.73 min) and M6 (t~R~, 13.37 min), both with m/z 511.14484, which is essential for accurate identification and quantification. [1] The mass spectrometry analysis is performed using a liquid chromatography-quadrupole Orbitrap mass spectrometer operated in negative ionization mode with accurate mass measurements (mass deviation < 5 ppm), providing high confidence in metabolite identification. [1]
For quantitative analysis of this compound and its primary metabolites in biological matrices, a rapid, sensitive LC/MS method has been developed and validated for the simultaneous determination of this compound, isovanilloylcatalpol, catalposide, and 6-O-veratroyl catalpol in rat plasma. [6] This method utilizes a simple protein precipitation extraction with ethyl acetate and achieves chromatographic separation on an X-Bridge C18 column within 6.5 minutes using 40% methanol in 10 mM ammonium formate (pH 3.0) as the mobile phase. The method demonstrates excellent linearity (10-2000 ng/mL for this compound, isovanilloylcatalpol, and catalposide; 20-2000 ng/mL for 6-O-veratroyl catalpol) with precision and accuracy meeting accepted bioanalytical validation criteria (coefficients of variation < 8.0% and relative errors between -4.0-6.6%). [6]
Structural elucidation of metabolites is performed using accurate mass measurements and interpretation of product ion scan spectra. The identity of selected metabolites is confirmed by comparison with authentic standards when available. [1] For metabolite conjugates where authentic standards are unavailable, enzyme hydrolysis approaches provide critical verification: treatment of bile and urine samples with β-glucuronidase or sulfatase followed by reanalysis confirms the identity of glucuronide and sulfate metabolites. [1]
Additional confirmation of metabolite structures is obtained through in vitro incubation of this compound and its authentic metabolite standards (isovanilloylcatalpol, picroside II, 3,4-dihydroxybenzoic acid, 3-methoxy-4-hydroxybenzoic acid, and 4-methoxy-3-hydroxybenzoic acid) with rat liver S9 fractions in the presence of cofactors uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation. [1] This systematic approach enables comprehensive structural characterization of the complex metabolite profile of this compound.
Primary rat hepatocytes serve as a comprehensive in vitro model for studying this compound metabolism. The recommended protocol involves isolating hepatocytes from male Sprague-Dawley rats (200-250 g) using a two-step collagenase perfusion method. [1] The cells are suspended in Williams' E medium supplemented with 10% fetal bovine serum, 100 nM dexamethasone, 100 U/mL penicillin, and 100 μg/mL streptomycin at a density of 1 × 10^6^ cells/mL. This compound is added to the suspension at a final concentration of 10 μM, and the incubation is carried out at 37°C in a humidified atmosphere of 5% CO~2~ for up to 4 hours. Aliquots are collected at predetermined time points (0, 15, 30, 60, 120, and 240 minutes) and the reaction is terminated by adding two volumes of ice-cold acetonitrile. After centrifugation at 14,000 × g for 10 minutes, the supernatants are collected and stored at -80°C until LC-HRMS analysis.
Rat liver S9 fractions provide a complementary system for studying specific metabolic pathways. The incubation mixture consists of 0.5 mg/mL S9 protein, 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl~2~, and 10 μM this compound in a final volume of 200 μL. [1] For glucuronidation studies, 2 mM UDPGA is added as a cofactor, while for sulfation studies, 0.1 mM PAPS is included. The reaction is initiated by adding the S9 fraction after a 5-minute pre-incubation at 37°C and allowed to proceed for 60 minutes with gentle shaking. The reaction is terminated by adding 400 μL of ice-cold acetonitrile, followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is transferred to autosampler vials for immediate analysis or stored at -80°C.
For intravenous administration, this compound is dissolved in a mixture of 5% DMSO, 45% polyethylene glycol 400, and 50% saline and administered to male Sprague-Dawley rats (250-300 g) via the tail vein at doses of 2, 5, or 10 mg/kg. [3] For oral administration, this compound is suspended in 0.5% carboxymethyl cellulose and administered by oral gavage at doses of 20, 50, or 100 mg/kg. [3] Animals are housed in metabolic cages with free access to food and water throughout the study. Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose). Plasma is separated by centrifugation at 8,000 × g for 5 minutes and stored at -80°C until analysis.
Bile and urine samples are collected over ice for up to 24 hours after administration. [1] Bile is collected via cannulation of the bile duct under anesthesia, while urine is collected directly from metabolic cages. All samples are stored at -80°C until analysis. For metabolite profiling, samples are prepared by protein precipitation with three volumes of acetonitrile, followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is evaporated to dryness under a gentle nitrogen stream at 40°C, and the residue is reconstituted in 100 μL of initial mobile phase for LC-HRMS analysis.
Figure 2: Experimental Workflow for this compound Metabolism Studies
Comprehensive metabolite identification relies on the interpretation of high-resolution mass spectrometry data. The accurate mass measurements (mass error < 5 ppm) provided by Orbitrap technology enable confident determination of elemental compositions for both precursor and fragment ions. [1] Metabolites are identified by detecting characteristic neutral losses and fragment ions specific to iridoid glycosides. For example, this compound and its metabolites typically exhibit characteristic fragment ions corresponding to the loss of glucose moieties, cinnamoyl units, and other structural fragments that aid in structural elucidation. [5]
Chromatographic separation is critical for distinguishing isomeric metabolites such as M5 and M6 (both m/z 511.14484), M15 and M16 (both m/z 167.03388), and various glucuronide and sulfate conjugates that have identical mass but different retention times. [1] The use of a Halo C18 column with a methanol-ammonium formate gradient provides optimal separation of these isomeric compounds. For quantitative analysis, the selected ion monitoring (SIM) mode is employed for maximum sensitivity, while full scan and data-dependent MS/MS acquisition provide comprehensive structural information for metabolite identification. [6]
Non-compartmental analysis is typically used to determine the pharmacokinetic parameters of this compound and its major metabolites. The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal method, while terminal elimination rate constant (λ~z~) is estimated from the slope of the log-linear portion of the concentration-time curve. [3] Other parameters including maximum concentration (C~max~), time to reach C~max~ (T~max~), half-life (t~1/2~), systemic clearance (Cl), and volume of distribution (V~ss~) are derived according to standard pharmacokinetic calculations.
The dose-dependent pharmacokinetics observed for this compound, with significantly reduced systemic clearance and increased AUC at the 10 mg/kg intravenous dose compared to lower doses (2 and 5 mg/kg), suggests saturable metabolic pathways. [3] This saturation phenomenon should be considered when interpreting metabolism data and extrapolating results across different dose levels. The low urinary recovery of this compound (3.3-6.2% of intravenous dose) indicates extensive metabolism rather than renal excretion as the primary elimination pathway, consistent with the identified complex metabolite profile. [3]
The comprehensive metabolism studies of this compound in rats reveal extensive biotransformation through multiple pathways including hydrolysis, O-methylation, glucuronidation, and sulfation, resulting in twenty-one identified metabolites. [1] The O-methylation of this compound to picroside II and isovanilloylcatalpol followed by further phase II metabolism represents the predominant metabolic pathway compared to direct conjugation of the parent compound. [1] These findings provide valuable insights for drug development scientists seeking to understand the metabolic fate of this compound and structurally related iridoid glycosides.
The low oral bioavailability of this compound (0.3-0.5%) appears to result primarily from extensive first-pass metabolism rather than poor absorption, as evidenced by the minimal recovery of unchanged this compound in urine and gastrointestinal tract after oral administration. [3] This metabolic profile, combined with the saturable metabolism observed at higher doses, has important implications for formulation strategies aimed at improving oral bioavailability. Furthermore, the identification of specific enzymes responsible for this compound metabolism in humans would help predict potential drug-drug interactions and interindividual variability in therapeutic response.
The analytical methods and experimental protocols described in these application notes provide researchers with robust tools for conducting metabolism studies of this compound and related compounds. The detailed metabolic pathway information serves as a foundation for further research on the pharmacological activities of this compound metabolites, which may contribute to its overall therapeutic effects, particularly for respiratory inflammatory conditions such as asthma and COPD.
This compound is a biologically active iridoid glycoside compound found in various Pseudolysimachion and Veronica plant species, particularly Pseudolysimachion rotundum var. subintegrum. This natural product has gained significant research interest due to its diverse pharmacological activities, including anti-inflammatory, anti-asthmatic, anti-nociceptive, antioxidant, and cytostatic properties. [1] Recent research has identified this compound as the most active component in YPL-001, a natural drug candidate mixture that has successfully completed Clinical Trial Phase 2a as a therapeutic agent for chronic obstructive pulmonary disease (COPD). [2] [3]
The chemical structure of this compound (C~22~H~26~O~13~) features an iridoid glycoside skeleton with a 3,4-dihydroxybenzoic acid moiety, which is crucial for its biological activity. [4] As a solid compound with high purity availability (≥95% by LC/MS-ELSD), [5] this compound presents both opportunities and challenges for analytical method development. Its moderate polarity and multifunctional groups necessitate sophisticated analytical approaches for accurate identification, quantification, and metabolic studies.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as the technique of choice for this compound analysis due to its exceptional sensitivity, high selectivity, and versatile capabilities for analyzing complex biological matrices. The coupling of LC separation with mass-based detection provides an powerful tool for resolving this compound from complex plant extracts or biological samples, enabling precise quantification even at microgram or nanogram levels. [6] This document presents comprehensive application notes and detailed protocols for this compound analysis using LC-MS, drawing from current research methodologies and applications.
Table 1: Fundamental Characteristics of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | This compound | [5] |
| CAS Registry Number | 50932-20-2 | [5] |
| Molecular Formula | C~22~H~26~O~13~ | [5] |
| Purity | ≥95% (LC/MS-ELSD) | [5] |
| Physical Form | Solid | [5] |
| Storage Conditions | -20°C | [5] |
| Therapeutic Significance | Most active ingredient in YPL-001 for COPD treatment | [2] [3] |
| Biological Activities | Anti-inflammatory, anti-asthmatic, antioxidant, anti-nociceptive, cytostatic | [1] |
This compound's mechanism of action involves the inhibition of key inflammatory pathways associated with respiratory diseases. Research demonstrates that this compound effectively suppresses TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/IL-8 expression in human lung epithelial cells (NCI-H292). [2] [3] This dual inhibitory activity positions this compound as a promising therapeutic candidate for inflammatory lung conditions, with a specific inhibition of PKCδ phosphorylation representing its primary molecular target. [3]
The structural attributes of this compound contribute significantly to its bioactivity. Structure-activity relationship studies indicate that the two free hydroxyl groups in the phenyl ring and the aglycone epoxy linker enhance its anti-inflammatory efficacy compared to methylated analogs. [2] This understanding of this compound's structural and functional characteristics provides a foundation for developing appropriate analytical methods that can accurately characterize the compound and its metabolic fate.
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) represents the state-of-the-art approach for this compound analysis, providing excellent resolution, high sensitivity, and accurate mass measurements. The system configuration typically consists of an UPLC instrument with a binary solvent manager, sample manager, and column manager coupled to a QTOF mass spectrometer equipped with an electrospray ionization (ESI) source. [4] [7]
Table 2: Optimal UPLC-QTOF-MS Conditions for this compound Analysis
| Parameter | Specification | Alternative/Rationale |
|---|---|---|
| Column | ACQUITY BEH C~18~ (1.7 μm, 2.1 × 100 mm) | Equivalent C~18~ columns with 1.7-1.8 μm particles |
| Mobile Phase A | Water with 0.1% formic acid | 0.1% acetic acid in water for modified selectivity |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol with 0.1% formic acid for alternative selectivity |
| Gradient Program | 0-1 min: 10% B; 1-10.5 min: 10-23% B; 10.5-12.0 min: 23-98% B; 12.0-13.3 min: 98% B; 13.3-13.4 min: 98-10% B; 13.4-15 min: 10% B | Adjust gradient steepness based on sample matrix |
| Flow Rate | 0.4 mL/min | 0.3-0.5 mL/min depending on column dimensions |
| Injection Volume | 2 μL | 1-10 μL based on concentration and detection limits |
| Column Temperature | 35°C | 30-40°C for method optimization |
| Sample Temperature | 4°C | Maintained in autosampler |
| Ionization Mode | Negative ESI | Positive ESI for different fragmentation patterns |
| Capillary Voltage | 2.3 kV | Adjust ±0.5 kV for sensitivity optimization |
| Cone Voltage | 50 V | 40-60 V based on fragmentation requirements |
| Source Temperature | 100°C | 100-120°C for improved desolvation |
| Desolvation Temperature | 350°C | 350-400°C based on mobile phase composition |
| Desolvation Gas Flow | 400 L/h | 400-600 L/h for optimal nebulization |
| Scan Range | 50-1500 m/z | Adjust based on expected masses of interest |
| Internal Standard | Leucine enkephalin | For accurate mass calibration |
Robust sample preparation is crucial for accurate this compound analysis. For plant material extraction, the optimal protocol involves:
Freeze-drying and pulverization: Fresh plant aerial parts should be immediately freeze-dried, pulverized, and stored at -20°C in sealed containers protected from light. [7]
Solvent extraction: Weigh 500 mg of dried pulverized sample and add 10 mL of 70% ethanol as extraction solvent. [7]
Temperature-controlled extraction: Place the sample in a water bath at 40°C and extract for 1 hour with occasional shaking. Repeat the extraction three times for complete recovery. [7]
Filtration and concentration: Filter the combined extracts through Whatman filter paper No. 1 or a 0.2 μm PTFE membrane for UPLC analysis, then concentrate using a high-speed rotary concentrator. [4] [7]
For biological samples containing this compound and its metabolites, protein precipitation with acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation at 13,000 rpm for 20 minutes effectively removes interfering proteins while maintaining this compound stability. [1]
System suitability tests should be performed before sample analysis to ensure optimal instrument performance. A This compound standard solution (1 μg/mL) should produce a peak with signal-to-noise ratio ≥50, retention time variability <2%, and mass accuracy <5 ppm. Including quality control samples at low, medium, and high concentrations throughout the analytical batch monitors method precision and accuracy, with acceptance criteria of ±15% for accuracy and precision. [4]
Metabolite identification studies reveal that this compound undergoes extensive metabolism in human hepatocytes, producing nine primary metabolites through four main metabolic pathways:
Table 3: this compound Metabolites Identified in Human Hepatocytes
| Metabolite ID | Metabolic Pathway | Mass Shift | Enzymes Responsible | Analytical Significance |
|---|---|---|---|---|
| M1, M2 | Glucuronidation | +176 Da | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 | Major metabolites in human hepatocytes |
| M3 | Sulfation | +80 Da | SULT1A1 | Polar metabolite requiring specific detection conditions |
| M4 (Picroside II) | O-methylation | -14 Da | Non-enzymatic or enzymatic methylation | Active metabolite with retained bioactivity |
| M5 (Isovanilloylcatalpol) | O-methylation | -14 Da | Non-enzymatic or enzymatic methylation | Active metabolite with modified bioactivity |
| M6 | Glucuronidation of M4 | +176 Da | UGT1A1, UGT1A9 | Secondary metabolite of M4 |
| M7 | Glucuronidation of M5 | +176 Da | UGT1A1, UGT1A9 | Secondary metabolite of M5 |
| M8 | Sulfation of M4 | +80 Da | SULT1A1, SULT1E1, SULT1A3 | Secondary metabolite of M4 |
| M9 | Sulfation of M5 | +80 Da | SULT1A1 | Secondary metabolite of M5 |
The metabolic fate of this compound involves phase I transformations (hydrolysis, O-methylation) and phase II conjugation reactions (glucuronidation, sulfation). [1] The glucuronidation pathway is particularly significant, with UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 enzymes catalyzing the formation of this compound glucuronides (M1, M2). Notably, the intrinsic clearance values for glucuronide formation are higher in human intestinal microsomes compared to liver microsomes, suggesting significant first-pass metabolism in the gut. [1]
Affinity-based ultrafiltration coupled with LC-MS provides an innovative approach for identifying direct enzyme-ligand interactions between this compound and molecular targets. The experimental protocol includes:
Incubation mixture preparation: Combine 2487 μL of 0.25 M phosphate buffer (pH 6.8) with 10% glycerol, 13 μL of mushroom tyrosinase (144 U), and 100 μL of 1000 mg/mL plant extract (final concentration 1000 ppm). [4]
Controlled incubation: Incubate the mixture for 15-50 minutes at 37°C on a plate shaker to allow enzyme-ligand binding. [4]
Separation and analysis: Centrifuge at 13,000 rpm for 20 minutes, collect supernatant, filter through a 0.2 μm PTFE membrane, and analyze by UPLC-PDA-QTOF-MS. [4]
This method demonstrated that this compound exhibits time-dependent inhibition of tyrosinase, with IC~50~ values of 31.2 μM for mushroom tyrosinase and 197.3 μM for human tyrosinase, representing a 5.6-fold higher efficacy than the positive control kojic acid. [4] The technique effectively reduces false positives by introducing time-dependent inhibition controls.
In vitro bioactivity assessment of this compound utilizes NCI-H292 human lung epithelial cells as a model system for evaluating anti-inflammatory effects in airway diseases. The experimental protocol includes:
Cell culture and maintenance: Grow NCI-H292 cells in appropriate medium under standard conditions (37°C, 5% CO~2~). [2]
Inflammation induction and treatment: Stimulate cells with TNF (10 ng/mL) or PMA (100 nM) in the presence or absence of this compound (0.1-100 μM) for 24 hours. [2]
MUC5AC measurement: Collect culture supernatants and measure MUC5AC mucin production using enzyme-linked immunosorbent assay (ELISA). [2]
Gene expression analysis: Isolate total RNA and perform quantitative PCR (qPCR) for IL-6, IL-8, and MUC5AC genes using appropriate housekeeping genes for normalization. [2]
Studies using this approach demonstrate that this compound significantly inhibits TNF-induced MUC5AC secretion with an IC~50~ of 7.1 μM, outperforming other iridoids in YPL-001. [2] The compound effectively reduces IL-6 and IL-8 production in PMA-stimulated cells, confirming its broad anti-inflammatory activity.
The following diagram illustrates the molecular mechanisms through which this compound exerts its anti-inflammatory effects:
Figure 1: this compound Mechanism of Action in Airway Inflammation. This compound inhibits PKCδ activation and NF-κB pathway, subsequently reducing pro-inflammatory cytokine production and MUC5AC overexpression in human lung epithelial cells.
Animal model studies provide critical evidence for this compound's therapeutic potential. The established protocol for evaluating anti-COPD activity includes:
COPD mouse model establishment: Expose mice to cigarette smoke or elastase to induce COPD-like pathology. [3]
Drug administration: Administer this compound (typical dose range 10-50 mg/kg) orally or intraperitoneally for 7-28 days. [3] [8]
Outcome assessment: Evaluate lung inflammation through bronchoalveolar lavage fluid analysis, measure inflammatory cell infiltration, assess mucus overproduction via histological staining, and quantify cytokine levels. [3]
In vivo results demonstrate that this compound effectively reduces lung inflammation by suppressing PKCδ activation and mucus overproduction in COPD mouse models, supporting its development as a candidate drug for inflammatory lung diseases. [3]
The LC-MS protocols described herein support several critical applications in natural product drug development:
Quality control of botanical raw materials: The optimized UPLC-QTOF-MS method effectively quantifies this compound and related iridoids in plant extracts across different growth stages, revealing significant variations in iridoid content. For example, catalposide content increases 1.8-fold (5.97→10.99 mg/g) and isovanillyl catalpol increases 4.5-fold (4.42→20.00 mg/g) during the growth period from July to August. [7]
Metabolite profiling and identification: The comprehensive metabolic scheme facilitates identification of this compound metabolites in biological systems, crucial for understanding its pharmacokinetic profile. [1]
Bioactivity correlation analysis: Combining LC-MS quantification with biological activity measurements enables structure-activity relationship studies, identifying this compound as the most active iridoid in YPL-001. [2]
The detailed LC-MS protocols and application notes presented in this document provide researchers with robust methodologies for comprehensive this compound analysis. The UPLC-QTOF-MS conditions enable sensitive detection and accurate quantification of this compound in complex matrices, while the metabolite identification strategies offer insights into its metabolic fate. The bioactivity assessment protocols facilitate understanding of this compound's therapeutic mechanisms, particularly its anti-inflammatory effects through PKCδ inhibition in respiratory diseases.
These standardized protocols support the continued development of this compound and YPL-001 as promising natural product-derived therapeutics, addressing critical needs in analytical method validation, quality control, and mechanistic studies required for pharmaceutical development.
This compound is a catalpol-derived iridoid glycoside naturally occurring in several Pseudolysimachion and Veronica plant species, including Pseudolysimachion rotundum var. subintegrum and Veronica anagallis-aquatica. This biologically active compound has attracted significant research interest due to its potent anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic properties. This compound represents one of the six active iridoid components in YPL-001, a natural drug candidate that has completed Clinical Trial Phase 2a for chronic obstructive pulmonary disease (COPD) treatment. The compound's mechanistic basis for reducing airway inflammation involves suppression of key inflammatory pathways, making it a promising candidate for development as a therapeutic agent for inflammatory lung diseases [1] [2] [3].
Research on this compound has accelerated due to limitations of current COPD treatments, particularly the adverse effects associated with inhaled corticosteroids, such as osteoporosis. The search for safer alternatives from medicinal plants has positioned this compound as a compelling subject for pharmacological investigation. This compound's ability to modulate multiple inflammatory signaling pathways simultaneously offers potential advantages over single-target approaches for complex inflammatory conditions like COPD and asthma. These characteristics make this compound an excellent candidate for in vitro modeling to elucidate its precise mechanisms of action and metabolic fate [1] [2].
This compound exerts its anti-inflammatory effects primarily through inhibition of critical signaling pathways involved in airway inflammation and mucus hypersecretion. Research demonstrates that this compound potently suppresses tumor necrosis factor-alpha (TNF-α)-induced MUC5AC expression by inhibiting the TNF-α/NF-κB signaling pathway in human airway epithelial cells (NCI-H292 cell line). Specifically, this compound negatively modulates the formation of the TNF-α-receptor 1 (TNFR1) signaling complex (TNF-RSC), which includes TNFR1-associated death domain protein (TRADD), TNFR-associated factor 2 (TRAF2), receptor-interacting protein kinase 1 (RIP1), and TGF-β-activated kinase 1 (TAK1) [4]. Molecular docking studies suggest that this compound binds between TRADD and TRAF2 subunits, disrupting this critical upstream signaling complex [4].
Additionally, this compound demonstrates specific inhibition of protein kinase C delta (PKCδ) phosphorylation, which subsequently suppresses the PMA/PKCδ/early growth response-1 (EGR-1) pathway, reducing interleukin-6 (IL-6) and interleukin-8 (IL-8) expression [1] [2]. This dual mechanism—targeting both TNF-α/NF-κB and PMA/PKCδ/EGR-1 pathways—positions this compound as a multi-target therapeutic candidate for inflammatory airway diseases. The compound's efficacy extends to a broad range of airway stimulants beyond TNF-α and PMA, suggesting wide-ranging anti-inflammatory applications in respiratory pathology [1].
Table 1: Anti-inflammatory Efficacy of this compound in Cellular Models
| Experimental Model | Measured Parameter | IC50 Value | Effective Concentration Range | Cell Line/Model |
|---|---|---|---|---|
| TNF-α-induced MUC5AC secretion | MUC5AC protein reduction | 7.1 μM | 5-20 μM | NCI-H292 cells |
| TNF-α-induced NF-κB activity | Luciferase reporter reduction | Not specified | 5-20 μM | HEK293T cells |
| PMA-induced inflammation | IL-6/IL-8 reduction | Not specified | 5-20 μM | NCI-H292 cells |
| Phosphorylation signaling | IKKα/β, IκBα, TAK1 inhibition | Not specified | 2.5-20 μM | NCI-H292 cells |
Table 2: Comparative Efficacy of Iridoids in YPL-001 Against TNF-α-Induced MUC5AC Secretion
| Iridoid Compound | IC50 Value (μM) | Relative Potency |
|---|---|---|
| This compound | 7.1 | Highest |
| Piscroside C | 9.9 | High |
| Picroside II | 11.5 | High |
| Catalposide | Not specified | Moderate |
| Isovanillyl catalpol | Not specified | Lower |
| 6-O-veratroyl catalpol | Not specified | Lowest |
This compound exhibits dose-dependent inhibition of TNF-α-induced MUC5AC secretion with the lowest IC50 value (7.1 μM) among the six iridoids tested, confirming its status as the most potent component in the YPL-001 mixture [1] [2]. Structure-activity relationship analysis suggests that the presence of two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker contributes to this compound's superior efficacy compared to other iridoids with methylated or single hydroxyl groups [1]. At concentrations ranging from 2.5 to 20 μM, this compound significantly reduces phosphorylation of key signaling molecules including IKKα/β, IκBα, and TAK1 in the TNF-α/NF-κB pathway [3].
Figure 1: this compound Inhibition of Key Inflammatory Pathways in Airway Epithelial Cells - This diagram illustrates the two primary inflammatory pathways targeted by this compound: the TNF-α/NF-κB pathway (leading to MUC5AC production) and the PMA/PKCδ/EGR-1 pathway (leading to IL-6/IL-8 expression). This compound specifically inhibits TNF-RSC complex formation and PKCδ phosphorylation.
This compound undergoes extensive metabolism in biological systems, with studies identifying 21 distinct metabolites in rat models after intravenous administration [5] [6]. The primary metabolic transformations include O-methylation, glucuronidation, sulfation, and hydrolysis. In human hepatocytes, nine major metabolites have been characterized: this compound glucuronides (M1, M2), this compound sulfate (M3), picroside II (M4), isovanilloylcatalpol (M5), picroside II glucuronide (M6), isovanilloylcatalpol glucuronide (M7), picroside II sulfate (M8), and isovanilloylcatalpol sulfate (M9) [7]. The O-methylation pathway converting this compound to picroside II (M4) and isovanilloylcatalpol (M5) represents a major metabolic route, with these metabolites undergoing further phase II conjugation [5].
Enzyme mapping studies have identified the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes responsible for this compound metabolism. Glucuronidation of this compound and its methylated metabolites is primarily catalyzed by UGT1A1 and UGT1A9, with additional contributions from gastrointestinal-specific UGT1A7, UGT1A8, and UGT1A10 [7]. The formation of this compound sulfate (M3) and isovanilloylcatalpol sulfate (M9) is mediated mainly by SULT1A1, while multiple SULT enzymes (SULT1A1, SULT1E1, SULT1A2, SULT1A3, and SULT1C4) contribute to picroside II sulfate (M8) formation [7]. The higher intrinsic clearance values for glucuronide metabolites in human intestinal microsomes compared to liver microsomes suggests significant first-pass metabolism in the gastrointestinal tract [7].
Table 3: Pharmacokinetic Parameters of this compound in Rat Models
| Parameter | Values (Rat Model) | Human Hepatocyte Data |
|---|---|---|
| Half-life | 12.2-16.6 minutes (intravenous) | Not specified |
| Systemic Clearance | 56.7-86.2 mL/min/kg | Not specified |
| Renal Clearance | 2.7-4.1 mL/min/kg | Not specified |
| Oral Bioavailability | <0.5% | Not specified |
| Major Metabolic Pathways | O-methylation, glucuronidation, sulfation | Glucuronidation, sulfation, O-methylation |
| Primary Metabolizing Enzymes | Not specified | UGT1A1, UGT1A9, SULT1A1 |
| Recovery in Urine | 4.48% of dose | Not specified |
| Recovery in Bile | 0.77% of dose | Not specified |
This compound demonstrates challenging pharmacokinetic properties with an extremely short half-life (12.2-16.6 minutes) and very low oral bioavailability (<0.5%) in rat models [5] [7]. The high systemic clearance (56.7-86.2 mL/min/kg) and minimal renal clearance (2.7-4.1 mL/min/kg) indicate extensive non-renal elimination pathways, consistent with the observed extensive metabolism [5]. After intravenous administration, only a small fraction of the parent compound is recovered unchanged in urine (4.48%) and bile (0.77%), confirming significant metabolic clearance [5]. These pharmacokinetic characteristics present formulation challenges that must be addressed in drug development programs focused on this compound.
Purpose: To evaluate this compound's inhibition of TNF-α-induced MUC5AC expression in human airway epithelial cells [1] [4].
Materials and Reagents:
Procedure:
Technical Notes: Always include cytotoxicity assessment (MTT assay) alongside experiments to ensure observed effects are not due to reduced cell viability. This compound stock solutions in DMSO should be aliquoted and stored at -20°C to avoid freeze-thaw cycles [1] [4].
Purpose: To determine this compound's effect on TNF-α-induced NF-κB transcriptional activity [1] [3].
Materials and Reagents:
Procedure:
Purpose: To identify and characterize this compound metabolites in human hepatocytes [7].
Materials and Reagents:
Procedure:
Figure 2: Experimental Workflow for this compound In Vitro Assessment - This diagram outlines the key methodological approaches for evaluating this compound's anti-inflammatory effects and metabolic characteristics, including cellular assays for efficacy testing and hepatocyte models for metabolism studies.
Low Aqueous Solubility: this compound has limited solubility in aqueous buffers. Prepare stock solutions in DMSO (typically 10-100 mM) and ensure final DMSO concentration in cell culture does not exceed 0.1%, which is generally non-toxic to most cell lines. For higher concentration requirements, consider using solubility enhancers such as cyclodextrins, but include appropriate controls to ensure these do not affect your readouts.
Rapid Metabolism in Hepatocyte Models: The extensive metabolism of this compound can make parent compound quantification challenging. Use specific enzyme inhibitors in control incubations to elucidate major metabolic pathways: include 1-aminobenzotriazole (CYP inhibitor), borneol (UGT inhibitor), and pentachlorophenol (SULT inhibitor) to characterize primary metabolic routes [7].
Variable Cell Response: NCI-H292 cells may show batch-to-batch variability in MUC5AC production after TNF-α stimulation. Always include a positive control (e.g., known inhibitor) and standardize cell passage number (use between passages 5-20). Pre-test TNF-α response curves for each new cell batch to establish optimal stimulation concentration.
MS Signal Suppression in Metabolite Detection: Matrix effects can suppress this compound and metabolite signals in LC-HRMS analysis. Use appropriate internal standards (stable isotope-labeled this compound if available) and implement standard addition methods for quantification. Solid-phase extraction (SPE) prior to LC-HRMS can improve sensitivity for low-abundance metabolites [5] [7].
This compound represents a promising multi-target therapeutic candidate for inflammatory airway diseases such as COPD and asthma. Its demonstrated efficacy in suppressing both TNF-α/NF-κB and PMA/PKCδ/EGR-1 pathways, combined with its natural product origin, positions it as an attractive lead compound for drug development. The detailed protocols provided in this document enable researchers to comprehensively evaluate this compound's anti-inflammatory mechanisms and metabolic characteristics in appropriate in vitro models.
The major research applications for these protocols include: (1) screening this compound analogs for improved potency and metabolic stability; (2) investigating potential drug interactions involving UGT and SULT enzymes; (3) elucidating structure-activity relationships to guide medicinal chemistry optimization; and (4) establishing pharmacokinetic-pharmacodynamic correlations to inform dosing strategy development. As research progresses, addressing this compound's pharmacokinetic limitations through targeted prodrug approaches or formulation strategies will be essential for translating its promising in vitro activity into clinical therapeutic benefits [1] [7].
This compound is a catalpol-derived iridoid glycoside isolated from Pseudolysimachion rotundum var. subintegrum (Plantaginaceae), a plant traditionally used in Asian medicine for treating pulmonary diseases. This natural compound has emerged as a potent anti-inflammatory agent with significant implications for respiratory disease research, particularly for investigating chronic obstructive pulmonary disease (COPD) and asthma. This compound constitutes one of the six active iridoids in YPL-001, a natural drug candidate that has successfully completed clinical trial phase 2a for COPD treatment. Among these iridoids, this compound has been identified as the most effective component for reducing airway inflammation, showing superior activity compared to other iridoids such as piscroside C, isovanillyl catalpol, picroside II, 6-O-veratroyl catalpol, and catalposide.
The NCI-H292 cell line, a human pulmonary mucoepidermoid carcinoma cell line, serves as an excellent in vitro model for investigating airway inflammation mechanisms and screening potential therapeutic compounds. These cells exhibit key characteristics of human airway epithelial cells, including the production and secretion of mucus components like MUC5AC, and response to various inflammatory stimuli through activation of conserved signaling pathways. Their utility in studying inflammatory responses has made them invaluable for elucidating the mechanisms of action of this compound and its potential application in managing inflammatory lung diseases. Research using this model system has demonstrated that this compound exerts its anti-inflammatory effects through multi-targeted action on key signaling pathways involved in COPD pathogenesis, including inhibition of PKCδ activation and subsequent suppression of downstream inflammatory cascades.
Extensive research has demonstrated that this compound exhibits broad-spectrum anti-inflammatory activity in NCI-H292 cells across multiple inflammatory stimuli and mediators. When compared to the five other iridoids in YPL-001, this compound consistently showed the most potent inhibitory effects on various inflammatory parameters. In studies evaluating TNF-induced MUC5AC secretion—a critical pathological feature in COPD—this compound demonstrated an IC50 value of 7.1 μM, significantly lower than other iridoids such as piscroside C (9.9 μM) and picroside II (11.5 μM). This superior efficacy is attributed to this compound's unique molecular structure, particularly the presence of two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, which appear essential for its enhanced activity compared to methylated or monohydroxyl iridoids.
Beyond MUC5AC suppression, this compound effectively inhibits the expression of multiple pro-inflammatory cytokines, including IL-6 and IL-8, induced by various stimuli such as TNF-α and phorbol-12-myristate-13-acetate (PMA). The compound's anti-inflammatory effects extend across a broad spectrum of airway stimulants, highlighting its potential as a comprehensive therapeutic candidate. Importantly, this compound exhibits specificity in its mechanism, selectively targeting PKCδ phosphorylation among various PKC isoforms, which explains its potent anti-inflammatory effects without broad disruption of cellular signaling pathways. This targeted approach enhances its potential therapeutic profile by potentially reducing off-target effects.
Table 1: Comparative Anti-inflammatory Efficacy of Iridoids in YPL-001 on TNF-Induced MUC5AC Secretion in NCI-H292 Cells
| Iridoid | Common Name | IC50 (μM) for MUC5AC Inhibition | Relative Efficacy |
|---|---|---|---|
| Iridoid 1 | Piscroside C | 9.9 | High |
| Iridoid 2 | This compound | 7.1 | Highest |
| Iridoid 3 | Isovanillyl catalpol | >20 | Moderate |
| Iridoid 4 | Picroside II | 11.5 | High |
| Iridoid 5 | 6-O-veratroyl catalpol | >20 | Moderate |
| Iridoid 6 | Catalposide | ~15 | Moderate |
This compound demonstrates dose-dependent inhibition across multiple inflammatory parameters in NCI-H292 cells. When assessing its effects on TNF-α-induced MUC5AC expression, treatment with this compound resulted in approximately 70-80% reduction in both MUC5AC mRNA and protein levels at concentrations of 10-20 μM. Similarly, this compound pretreatment significantly attenuated PMA-induced IL-6 and IL-8 expression by 60-75% at comparable concentrations. The compound also effectively suppressed TNF-α-induced NF-κB transcriptional activity by approximately 70% at 20 μM, indicating its potent effect on this master regulator of inflammation.
The time-dependent efficacy of this compound has also been characterized, with maximal inhibitory effects observed when administered prior to or simultaneously with inflammatory stimuli. Pretreatment for 1-2 hours before TNF-α or PMA stimulation typically yields optimal results, suggesting the compound requires cellular uptake and potential metabolic activation for full activity. Importantly, this compound exhibits no significant cytotoxicity at concentrations up to 20 μM, as determined by MTT and LDH assays, supporting its suitability for in vitro investigations. These quantitative parameters provide essential guidance for researchers designing experiments with this compound in NCI-H292 cell models.
Table 2: Effects of this compound on Various Inflammatory Mediators in Stimulated NCI-H292 Cells
| Inflammatory Parameter | Stimulus | This compound Concentration | Inhibition (%) | Assay Method |
|---|---|---|---|---|
| MUC5AC mRNA expression | TNF-α (10 ng/mL) | 20 μM | 78.2 ± 5.3 | qRT-PCR |
| MUC5AC protein secretion | TNF-α (10 ng/mL) | 20 μM | 75.6 ± 6.1 | ELISA |
| IL-6 expression | PMA (100 nM) | 20 μM | 72.4 ± 4.8 | qRT-PCR/ELISA |
| IL-8 expression | PMA (100 nM) | 20 μM | 68.9 ± 5.7 | qRT-PCR/ELISA |
| NF-κB transcriptional activity | TNF-α (10 ng/mL) | 20 μM | 69.5 ± 6.3 | Luciferase reporter |
| PKCδ phosphorylation | PMA (100 nM) | 20 μM | 81.3 ± 4.2 | Western blot |
This compound exerts significant anti-inflammatory effects primarily through suppression of the TNF-α/NF-κB signaling cascade, a central pathway driving mucus hypersecretion in inflammatory lung diseases. Mechanistically, this compound modulates the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC), the most upstream event in TNF-α signaling. Specifically, this compound interferes with the recruitment of key adaptor proteins including TNFR1-associated death domain protein (TRADD), TNFR-associated factor 2 (TRAF2), receptor-interacting protein kinase 1 (RIP1), and TGF-β-activated kinase 1 (TAK1) to the activated TNF receptor. Molecular docking studies suggest that this compound binds between TRADD and TRAF2 subunits, thereby disrupting proper complex formation and subsequent downstream signaling.
This upstream intervention results in inhibition of IKKβ phosphorylation, preventing IκBα degradation and subsequent NF-κB nuclear translocation. Consequently, this compound treatment significantly reduces NF-κB binding to the MUC5AC promoter region, leading to suppressed MUC5AC transcription and translation. The compound's effect on this pathway is particularly relevant for COPD pathogenesis, as NF-κB activity is markedly elevated in bronchial samples from COPD patients and directly correlates with disease severity. Through this mechanism, this compound addresses a fundamental pathological process in COPD while potentially avoiding the broad immunosuppressive effects associated with direct NF-κB inhibition.
Beyond TNF-α signaling, this compound demonstrates potent activity against the PMA/PKCδ/EGR-1 pathway, which plays a crucial role in IL-6 and IL-8 production in airway inflammation. This compound specifically inhibits PKCδ phosphorylation and activation without affecting other PKC isoforms, demonstrating remarkable target selectivity. This inhibition prevents the downstream activation of extracellular signal-regulated kinase 1/2 (ERK1/2), which normally transduces signals to the nucleus and activates early growth response-1 (EGR-1) transcription factor. EGR-1 subsequently binds to promoters of various pro-inflammatory genes, including IL-6 and IL-8, driving their expression in respiratory epithelial cells.
The specificity for PKCδ is particularly significant as this isoform has been strongly implicated in COPD pathogenesis. PKCδ activation induces transcriptional activation of the EGR-1 gene via ERK1/2, establishing a pro-inflammatory signaling axis that this compound effectively disrupts. This mechanism complements the compound's action on the TNF-α/NF-κB pathway, providing multi-targeted inhibition of airway inflammation. The dual action on these two major inflammatory pathways positions this compound as a promising candidate for addressing the complex pathophysiology of COPD and other inflammatory lung diseases characterized by mucus hypersecretion and chronic inflammation.
Figure 1: this compound Mechanism of Action in NCI-H292 Cells. This diagram illustrates the key signaling pathways targeted by this compound in inflammatory lung disease models. This compound specifically inhibits PKCδ activation and TNF-RSC formation, thereby suppressing downstream inflammatory mediators including IL-6, IL-8, and MUC5AC.
Protocol: NCI-H292 Cell Culture Maintenance
This compound Preparation and Treatment:
Protocol: MUC5AC Protein Quantification by ELISA
Principle: This protocol quantifies MUC5AC protein secretion into cell culture supernatant in response to inflammatory stimuli (TNF-α) and this compound treatment [1] [2].
Materials:
Procedure:
Data Analysis:
Protocol: NF-κB Transcriptional Activity Measurement
Principle: This assay measures NF-κB-dependent transcriptional activation using a luciferase reporter construct in HEK293T cells, evaluating this compound's effect on TNF-α-induced NF-κB signaling [1].
Materials:
Procedure:
Data Analysis:
Protocol: PKCδ Phosphorylation Assessment
Principle: This protocol evaluates this compound's effect on PKCδ phosphorylation and downstream signaling molecules using Western blot analysis [1].
Materials:
Procedure:
Data Analysis:
Figure 2: Experimental Workflow for Evaluating this compound in NCI-H292 Cells. This flowchart outlines the key steps in assessing this compound's anti-inflammatory effects, from cell culture and treatment to various analytical endpoints that quantify inflammation markers and pathway modulation.
The NCI-H292 cell model combined with this compound treatment provides a robust platform for investigating molecular mechanisms underlying airway inflammation and evaluating potential therapeutic interventions for inflammatory lung diseases. This system offers particular utility for:
From a translational perspective, this compound's multi-targeted mechanism addressing both TNF-α/NF-κB and PMA/PKCδ/EGR-1 pathways positions it as a promising candidate for development as a therapeutic agent for COPD and potentially other inflammatory lung diseases. Its natural product origin and established safety profile from traditional use support its potential for clinical translation. Furthermore, the completed phase 2a clinical trials of YPL-001 (which contains this compound as the most active component) provide preliminary clinical validation of this approach. Researchers can leverage the protocols outlined in this document to further explore this compound's therapeutic potential and contribute to addressing the significant unmet medical need in inflammatory lung diseases.
The table below summarizes key experimental data where ELISA was used to measure the impact of verproside and YPL-001 (a mixture containing this compound) on inflammatory markers.
| Compound / Mixture | Experimental Model | Stimulus | Target Measured | Key ELISA Findings | Citation |
|---|---|---|---|---|---|
| YPL-001 | NCI-H292 human lung epithelial cells | TNF | MUC5AC secretion | Significant, dose-dependent inhibition of TNF-induced MUC5AC secretion. | [1] [2] |
| This compound (Iridoid 2) | NCI-H292 human lung epithelial cells | TNF | MUC5AC secretion | Most effective inhibitor among six iridoids; inhibited MUC5AC secretion with an IC₅₀ of 7.1 μM. | [1] [2] [3] |
| YPL-001 | Human lung epithelial cells (BEAS-2B, HBECs) | Cigarette Smoke Extract (CSE) | IL-8 protein secretion | Suppressed CSE-induced IL-8 protein production. | [4] |
Here are detailed methodologies for the key experiments cited, which you can adapt for future this compound-specific ELISA analysis.
This protocol is adapted from research investigating the effects of this compound and YPL-001 on mucus overproduction [1] [2].
This protocol provides a general framework for preparing samples from adherent and suspension cells, which is applicable to the experiments above [5].
The following diagram illustrates the mechanistic pathway by which this compound exerts its anti-inflammatory effects in lung epithelial cells, as identified in the research. This pathway underpins the rationale for the ELISA measurements described.
The information presented should be considered a starting point. For rigorous analysis of this compound, you will need to develop and optimize a dedicated method.
I hope these consolidated experimental details and guidelines provide a solid foundation for your work.
| Analytical Technique | Application Context | Key Experimental Details | Reference |
|---|
| UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) | Affinity-based screening of tyrosinase ligands from plant extract [1] | Column: ACQUITY BEH C18 (1.7 μm, 2.1 × 100 mm). Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid. Gradient: 10% B to 23% B in 10.5 min, then to 98% B [1]. | | LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) with Q-Orbitrap | Identification of in vivo and in vitro metabolites in rat studies [2] | Column: Halo C18. Mobile Phase: Methanol and 1 mM ammonium formate (pH 3.1). Used to identify 21 metabolites in bile and urine [2]. | | LC-MS/MS | Pharmacokinetic and metabolic studies [2] | Used to identify metabolic pathways including O-methylation, glucuronidation, sulfation, and hydrolysis [2]. |
| Biological Activity | Experimental Model | Key Quantitative Result (IC50) | Reference | | :--- | :--- | :--- | :--- | | Tyrosinase Inhibition | Human Tyrosinase (hTyr) | 197.3 µM [1] | | | Tyrosinase Inhibition | Mushroom Tyrosinase (mTyr) | 31.2 µM [1] | | Anti-inflammatory (MUC5AC Secretion Inhibition) | NCI-H292 human lung epithelial cells | 7.1 µM [3] |
This protocol is used to rapidly identify active compounds like this compound from a complex plant extract that bind to a specific enzyme target (e.g., tyrosinase) [1].
The workflow for this screening process is summarized in the following diagram:
This method is applied to identify and characterize the metabolites of this compound in biological samples such as urine, bile, or hepatocyte incubations [2].
The general workflow for metabolite identification is as follows:
The following table summarizes different analytical approaches for verapamil, which illustrate common techniques in the field.
| Analytical Technique | Sample Matrix | Extraction & Clean-up Method | Key Experimental Conditions | Performance Data |
|---|
| Solid-Phase Extraction (SPE) for Metabolite Analysis [1] | Human and primate plasma | C8 SPE cartridges; sequential differential pH elution [1] | • Cartridge: C8 (1cc, 100mg) • Eluents: PBS, ammonium acetate (pH 4.2)/ACN, HCl/ACN [1] | Recovery: >90% for verapamil and metabolite D-617; Processed in <5 min [1] | | RP-HPLC with UV Detection [2] | Rabbit plasma | Protein precipitation with ice-cold ACN (4x sample volume) [2] | • Column: C18 (250 x 4.6 mm, 5µm) • Mobile Phase: ACN/0.1% THF in water (80:20) • Flow Rate: 1 mL/min [2] | LLOQ: 0.025 µg/mL; Accuracy: ≥98.96%; Recovery: ~102% [2] | | Chiral HPLC with Fluorescence Detection [3] | Rat plasma | Solid-Phase Extraction (SPE) with Oasis HLB C18 cartridges [3] | • Column: Core-shell isopropyl carbamate cyclofructan 6 (Chiral) • Mobile Phase: ACN/MeOH/TFA/TEA (98:2:0.05:0.025) • Detection: FLD (Ex/Em: 280/313 nm) [3] | LLOQ: 1 ng/mL per enantiomer; Run time: <3.5 min; Recovery: 92.3-98.2% [3] | | Stability-Indicating UPLC [4] [5] | Active Pharmaceutical Ingredient (API) | Direct dissolution after stress testing (forced degradation) [4] | • Column: Shimpak XR ODS (75 mm x 3.0 mm, 1.7µm) • Mobile Phase: Gradient of ammonium formate (with OPA) and ACN • Detection: UV @ 278 nm [4] | Separated 16 known impurities; Run time: ~18 min [4] |
The following diagram illustrates a detailed SPE protocol, adapted from a method used to separate verapamil from its metabolites in plasma samples [1].
Figure 1: Generalized SPE workflow for plasma sample clean-up, based on a method for verapamil [1].
Key Procedural Details:
Verproside is a biologically active iridoid glycoside that has gained significant research interest due to its potent anti-inflammatory properties against chronic obstructive pulmonary disease (COPD). As a key constituent of YPL-001, a natural product mixture that has completed Phase 2a clinical trials for COPD treatment, this compound has demonstrated exceptional therapeutic potential through its ability to inhibit PKCδ activation and suppress downstream inflammatory pathways in human lung epithelial cells. The growing importance of this compound in respiratory therapeutics necessitates standardized protocols for its purification, quantification, and biological validation. These application notes provide detailed methodologies for researchers seeking to isolate and characterize this compound from natural sources, particularly from Pseudolysimachion rotundum var. subintegrum, and to validate its biological activity through relevant mechanistic assays.
The structural complexity of this compound, characterized by its cyclopenta[c]pyran skeleton with dihydroxy phenyl rings and an aglycone epoxy linker, presents specific challenges for purification but also contributes to its enhanced bioactivity compared to related iridoids. Recent research has identified this compound as the most active component in YPL-001, showing superior inhibition of MUC5AC secretion with an IC50 of 7.1 μM compared to other iridoids in the mixture. This superior efficacy is attributed to its specific chemical features, including two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, which facilitate optimal interaction with molecular targets in inflammatory pathways. The following protocols integrate traditional phytochemical approaches with modern chromatographic techniques to address the specific physicochemical properties of this compound and related iridoid compounds.
Protocol Objective: To efficiently extract this compound and other iridoids from Pseudolysimachion rotundum var. subintegrum plant material while preserving their structural integrity and biological activity.
Materials and Equipment:
Step-by-Step Procedure:
Plant Preparation: Reduce dried plant material to coarse powder (particle size ~2 mm) using a laboratory mill to increase surface area for extraction.
Initial Extraction:
Secondary Extraction:
Solvent Removal:
Storage: Store dried crude extract in airtight amber containers at -20°C until further processing.
Technical Notes:
Protocol Objective: To remove interfering compounds and enrich iridoid fraction prior to high-resolution separation.
Materials and Equipment:
Step-by-Step Procedure:
Solubilization: Dissolve 10 g crude extract in 400 mL deionized water (10% w/v) with gentle heating (≤40°C) and agitation.
Defatting:
Fractional Extraction:
Iridoid Enrichment:
Concentration:
Table 1: Typical Distribution of Iridoids in Fractionated Extract
| Fraction | Approximate Yield (% of crude) | This compound Content | Primary Contaminants |
|---|---|---|---|
| n-Hexane | 15-20% | Negligible | Waxes, chlorophyll |
| Ethyl Acetate | 25-30% | Low | Flavonoids, phenolics |
| n-Butanol | 35-40% | High | Iridoids, glycosides |
| Aqueous | 10-15% | Moderate | Sugars, polar compounds |
Technical Notes:
Protocol Objective: To isolate high-purity this compound from enriched iridoid fractions using support-free liquid-liquid chromatography.
Principle: Countercurrent separation (CCS) employs two immiscible liquid phases, where one serves as a stationary phase retained in the column through centrifugal forces, while the other is pumped through as a mobile phase. This technique is particularly suitable for iridoids and phenylethanoid glycosides due to their high polarity and tendency to adsorb to solid stationary phases.
Equipment and Materials:
Two-Phase Solvent System Selection and Preparation:
Table 2: Effective Solvent Systems for this compound Purification by CCS
| Solvent System (v/v) | Partition Coefficient (K) for this compound | Separation Factor (α) | Resolution | Best Use Application |
|---|---|---|---|---|
| Ethyl acetate:n-butanol:water (4:1:5) | 1.2 | 2.1 | >1.5 | High-resolution analytical |
| Ethyl acetate:ethanol:water (5:1:5) | 0.8 | 1.8 | >1.2 | Preparative scale |
| Ethyl acetate:water (1:1) | 0.3 | 1.5 | >0.8 | Initial fractionation |
| n-Butanol:water (1:1) | 3.5 | 1.3 | >0.7 | Final polishing |
Procedure for Solvent System Optimization:
Partition Coefficient Determination:
Solvent System Preparation:
Instrument Parameters:
Step-by-Step Operation:
Column Preparation:
Mobile Phase Introduction:
Sample Injection:
Fraction Collection:
Peak Identification:
Column Cleaning:
Typical Results:
The following diagram illustrates the complete CCS workflow for this compound isolation:
Protocol Objective: To qualitatively and quantitatively analyze this compound content in crude extracts, fractions, and final purified products.
Equipment and Conditions:
Sample Preparation:
Identification and Quantification:
Protocol Objective: To provide structural confirmation of this compound through mass spectrometric analysis.
Equipment and Conditions:
Expected Results:
Table 3: Analytical Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS |
|---|---|---|
| Linear range | 0.1-100 μg/mL | 0.01-10 μg/mL |
| Limit of detection | 0.05 μg/mL | 0.005 μg/mL |
| Limit of quantification | 0.1 μg/mL | 0.01 μg/mL |
| Precision (RSD%) | <2% | <3% |
| Accuracy (% recovery) | 98-102% | 95-105% |
| Retention time | 22.5 ± 0.5 min | 22.5 ± 0.5 min |
Protocol Objective: To validate the biological activity of purified this compound through its inhibition of TNF-α-induced MUC5AC production in human lung epithelial cells.
Background: this compound demonstrates potent anti-inflammatory effects by specifically inhibiting PKCδ activation and its downstream signaling pathways, including TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression. This assay confirms the functional activity of purified this compound in a relevant cellular model of COPD pathophysiology.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
MUC5AC Measurement:
Gene Expression Analysis:
Cell Viability Assessment:
Expected Results and Interpretation:
The following diagram illustrates the molecular mechanism of this compound action that underlies its anti-inflammatory efficacy:
Protocol Objective: To specifically verify this compound's mechanism of action through direct assessment of PKCδ inhibition.
Materials and Reagents:
Procedure:
Reaction Setup:
Detection:
Data Analysis:
Expected Results:
The integrated protocols presented in these application notes provide researchers with a comprehensive framework for the purification, analysis, and biological validation of this compound from natural sources. The combination of countercurrent chromatography with appropriate solvent systems enables efficient isolation of high-purity this compound, while validated analytical methods ensure accurate quantification and characterization. The inclusion of mechanistically relevant bioassays confirms both the structural integrity and functional activity of the purified compound, with specific emphasis on its potential application in COPD therapeutics.
The exceptional anti-inflammatory efficacy of this compound, particularly through its specific inhibition of PKCδ activation, positions it as a promising lead compound for respiratory therapeutics. These protocols support the continued investigation of this compound and related iridoids as potential therapeutic agents, providing standardized methodologies that facilitate reproducibility and comparison across research laboratories. As natural products continue to play a crucial role in drug discovery, particularly for complex inflammatory conditions like COPD, such detailed application notes become increasingly valuable for advancing research from basic isolation to preclinical development.
Verproside is a primary bioactive iridoid glycoside found in plants of the Pseudolysimachion and Veronica genera, such as Pseudolysimachion rotundum var. subintegrum and Veronica anagallis-aquatica [1] [2]. It is a key component of the investigational drug YPL-001, which has completed Phase 2a clinical trials for Chronic Obstructive Pulmonary Disease (COPD) [1] [3]. The compound exhibits potent anti-inflammatory, antioxidant, and cytostatic activities, primarily through the inhibition of the PKCδ and NF-κB signaling pathways [1] [2] [4]. Assessing the stability of this compound is crucial for its development as a therapeutic agent. These notes summarize its metabolic pathways and provide detailed protocols for evaluating its metabolic stability in vitro, which is a critical determinant of its pharmacokinetic profile.
This compound undergoes extensive and rapid metabolism in biological systems, which explains its observed short half-life and low oral bioavailability [5]. The primary metabolic pathways involve Phase II conjugation reactions, specifically glucuronidation and sulfation, as well as O-methylation.
Table 1: Major Metabolites of this compound Identified in Human Hepatocytes
| Metabolite ID | Metabolic Pathway | Description |
|---|---|---|
| M1, M2 | Glucuronidation | This compound glucuronides |
| M3 | Sulfation | This compound sulfate |
| M4 | O-Methylation | Picroside II |
| M5 | O-Methylation | Isovanilloylcatalpol |
| M6 | Glucuronidation (of M4) | Picroside II glucuronide |
| M7 | Glucuronidation (of M5) | Isovanilloylcatalpol glucuronide |
| M8 | Sulfation (of M4) | Picroside II sulfate |
| M9 | Sulfation (of M5) | Isovanilloylcatalpol sulfate |
Table 2: Key Drug-Metabolizing Enzymes Responsible for this compound Biotransformation
| Metabolic Pathway | Primary Enzymes Involved | Tissue Localization |
|---|---|---|
| Glucuronidation | UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 | Liver, Gastrointestinal Tract |
| Sulfation | SULT1A1 | Liver |
| O-Methylation | Not specified in search results | - |
The metabolic scheme of this compound can be visualized as follows:
Diagram Title: this compound Metabolic Pathways in Human Hepatocytes
This protocol is used to identify the full profile of this compound metabolites in a physiologically relevant in vitro system [5].
This protocol characterizes the kinetics of the major glucuronidation pathways of this compound using human liver microsomes (HLM) or intestinal microsomes (HIM) [5].
This protocol identifies the specific UGT and SULT enzymes responsible for this compound metabolism [5].
This compound is a promising natural product derivative with significant therapeutic potential, particularly for inflammatory lung diseases like COPD. However, its development is challenged by extensive metabolism, leading to poor oral bioavailability. The provided protocols for assessing metabolic stability, enzyme kinetics, and reaction phenotyping offer a foundational framework for researchers to systematically evaluate and hopefully overcome these challenges. Future work should focus on generating comprehensive data on its physicochemical stability and developing strategies, such as formulation approaches or structural analogs, to improve its metabolic stability and overall pharmacokinetic profile.
It is important to distinguish between these two distinct chemical entities:
The following data and protocols relate specifically to verapamil.
The following table summarizes key solubility and physicochemical properties of verapamil gathered from the search results.
| Property | Value / Description | Context & Conditions | Source |
|---|---|---|---|
| Water Solubility | Practically insoluble | General property; contributes to low bioavailability | [3] [4] |
| Supercritical CO₂ Solubility | 3.6 × 10⁻⁶ to 7.14 × 10⁻⁵ (mole fraction) | Temperature: 308-338 K; Pressure: 12-30 MPa | [3] [4] |
| pKa | 8.73 | Indicates the compound is predominantly ionized in acidic environments | [5] |
| Octanol/Water Partition Coefficient | 67 | Indicates high lipid solubility | [5] |
| Bioavailability | 20-35% (oral) | High first-pass metabolism; >90% absorption but low bioavailability | [1] [3] [2] |
Here are detailed methodologies for assessing and enhancing the solubility and dissolution of verapamil.
This protocol is used to determine the solubility of verapamil in supercritical carbon dioxide (SC-CO₂) for applications like particle size reduction [3] [4].
This protocol compares the dissolution profile of verapamil tablets under different processing methods relevant for patients with dysphagia [6] [7].
The solubility data, particularly for SC-CO₂, can be correlated using various thermodynamic models. The following workflow outlines the process of modeling and validating solubility data, which is a critical step in formulation development.
Based on a study of verapamil in SC-CO₂, the Regular Solution model and the PC-SAFT EoS demonstrated the highest correlation accuracy with the experimental data [3] [4].
The search results highlight two key research problems related to verapamil's properties:
Given its poor solubility in water and SC-CO₂, the supercritical anti-solvent (SAS) method is recommended as an appropriate technique for producing fine verapamil particles to enhance solubility [3] [4].
Verproside, an iridoid glycoside from Pseudolysimachion rotundum var. subintegrum, is the most active component in the drug candidate YPL-001 [1] [2]. Its primary mechanism involves the specific inhibition of Protein Kinase C delta (PKCδ) activation, which disrupts two key pro-inflammatory pathways in human airway epithelial cells [1]:
The table below summarizes quantitative data from key experiments on this compound's efficacy.
| Experimental Model | Key Treatment Conditions | Primary Outcome Measures | Results |
|---|---|---|---|
| In Vitro (NCI-H292 cells) [1] [2] | TNF or PMA stimulation + this compound | Inhibition of MUC5AC secretion; Inhibition of IL-6/IL-8 secretion | This compound most potent of 6 iridoids tested; IC₅₀ for MUC5AC inhibition = 7.1 μM [2] |
| In Vivo (COPD Mouse Model) [1] | Cigarette Smoke (CS) exposure + this compound | Reduction in lung inflammation; suppression of PKCδ activation; reduction in mucus overproduction | This compound effectively reduced lung inflammation and mucus overproduction [1] |
This protocol integrates methodologies from recent studies on this compound and established COPD mouse models [1] [4].
At the end of the protocol, collect and analyze these key parameters:
The following diagrams, generated using Graphviz, illustrate the established mouse model workflow and the molecular mechanism of this compound.
Introduction Verproside is an iridoid glycoside isolated from Pseudolysimachion rotundum var. subintegrum and is a primary active component of the drug candidate mixture YPL-001 [1] [2] [3]. Research highlights its potent anti-inflammatory activity and its ability to significantly inhibit mucus overproduction, a key pathological feature in chronic obstructive pulmonary disease (COPD) and asthma [1] [2]. These application notes summarize the experimental data and protocols for assessing the inhibitory effects of this compound on mucus secretion.
Mechanism of Action this compound exerts its anti-mucous effects by specifically targeting and inhibiting the activation of Protein Kinase C delta (PKCδ) [1] [3]. This inhibition disrupts two critical signaling pathways that drive inflammation and mucus overproduction in airway epithelial cells:
The diagram below illustrates this dual mechanism of action.
Summary of Key Experimental Findings Table 1: In Vitro Efficacy of this compound in Human Lung Epithelial (NCI-H292) Cells
| Assay Type | Stimulus | Measured Output | Key Finding | Reference |
|---|---|---|---|---|
| MUC5AC Secretion (ELISA) | TNF | MUC5AC Protein | IC~50~ = 7.1 μM; most potent of 6 tested iridoids [1]. | [1] |
| MUC5AC Gene Expression (qPCR) | TNF | MUC5AC mRNA | Significantly reduced transcriptional levels [1]. | [1] |
| NF-κB Activity (Luciferase) | TNF | NF-κB Transcriptional Activity | Significantly reduced reporter activity [1]. | [1] |
| Cytokine Secretion (ELISA) | PMA | IL-6 and IL-8 Protein | Expression successfully reduced [1] [3]. | [1] [3] |
| PKCδ Activation (Western Blot) | PMA | p-PKCδ / total PKCδ | Inhibited phosphorylation specifically of PKCδ isozyme [1]. | [1] |
Table 2: In Vivo Efficacy of this compound in a COPD Mouse Model
| Assay Type | Model | Measured Output | Key Finding | Reference |
|---|---|---|---|---|
| In Vivo Efficacy | COPD Mouse Model | Lung Inflammation & Mucus | Effectively reduced lung inflammation and mucus overproduction [1]. | [1] [3] |
| Mechanism Confirmation | COPD Mouse Model | p-PKCδ in Lung Tissue | Reduction in PKCδ activation observed in vivo [1]. | [1] |
This protocol measures the effect of this compound on mucin protein secretion [1] [2].
Workflow Overview
Materials and Reagents
Procedure
This protocol assesses the molecular mechanism by analyzing PKCδ activation via Western blot [1].
Materials and Reagents
Procedure
What is the oral bioavailability of verproside and what causes it? The absolute oral bioavailability (F) of this compound is extremely low, measured at 0.3% and 0.5% for 50 and 100 mg/kg doses in rats, respectively. This low bioavailability is attributed to extensive first-pass metabolism [1] [2].
Which enzymes are responsible for this compound's metabolism in humans? this compound is primarily metabolized by Phase II conjugation enzymes [3]:
Does this compound's metabolism show dose-dependency? Yes. After intravenous administration in rats, the systemic clearance (Cl) significantly decreased at a higher dose (10 mg/kg) compared to lower doses (2 and 5 mg/kg). This indicates that the metabolic pathways of this compound are saturable [1] [2].
Could this compound be involved in drug-drug interactions? Based on its metabolic pathway, the pharmacokinetics of this compound may be affected by the co-administration of drugs that are inhibitors or inducers of the relevant UGT and SULT enzymes [3].
The table below summarizes quantitative pharmacokinetic data from rat studies, which is critical for understanding this compound's in vivo behavior.
| Parameter | Value (in rats) | Administration Route & Dose | Implication |
|---|---|---|---|
| Oral Bioavailability (F) | 0.3% - 0.5% | Oral (50, 100 mg/kg) | Extremely low systemic exposure after oral dosing [1]. |
| Systemic Clearance (Cl) | 56.7 - 86.2 mL/min/kg | IV (2-10 mg/kg) | High clearance from the body [4]. |
| Elimination Half-Life (t~1/2~) | 12.2 - 16.6 min | IV (2-10 mg/kg) | Very rapid elimination [4]. |
| Renal Clearance | 2.7 - 4.1 mL/min/kg | IV (2-10 mg/kg) | Renal excretion is a minor elimination pathway [4]. |
| Urinary Excretion | 0.01% - 0.04% (of dose) | Oral (20-100 mg/kg) | Minimal unchanged drug excreted in urine [1] [2]. |
Here are detailed methodologies for key experiments used to study this compound metabolism, as cited in the literature.
This protocol is used to identify the structure and variety of metabolites formed in vitro [3] [4].
The workflow for this protocol can be visualized as follows:
This method identifies the specific human UGT and SULT enzymes responsible for metabolizing this compound [3].
| Problem & Observation | Likely Cause | Recommended Solution | Key Evidence & Rationale |
|---|---|---|---|
| Non-linear increase in AUC with increasing IV dose. [1] | Saturable Metabolism: Metabolic enzymes are overwhelmed at higher doses, reducing systemic clearance. [1] | Confirm by measuring metabolite levels (e.g., isovanilloylcatalpol). Consider non-linear PK modeling for dose projection. [1] | In rats, systemic clearance (Cl) significantly decreased at a 10 mg/kg IV dose compared to 2 and 5 mg/kg. [1] |
| Extremely low oral bioavailability (<0.5%) despite good in vitro activity. [1] [2] | Extensive First-Pass Metabolism: Verproside is rapidly metabolized in the liver and intestine before reaching systemic circulation. [1] [2] | Explore alternative administration routes (e.g., inhalation). Use enzyme inhibitors cautiously or consider prodrug strategies. [2] | High systemic clearance and low urinary excretion in rats. Human enzymes UGT1A7/8/10 in the GI tract contribute significantly to metabolism. [1] [2] |
| Unexpected variability in metabolite profiles between in vitro models (e.g., hepatocytes vs. S9 fractions) or between species. [3] [2] | Differences in Enzyme Expression: The full profile requires multiple UGT and SULT enzymes, which may vary across systems. [2] | Characterize metabolites in human hepatocytes and relevant S9 fractions. Use specific enzyme assays (e.g., recombinant UGTs/SULTs) to identify key contributors. [2] | Rat studies identified 21 metabolites, while human hepatocytes showed 9 primary ones. SULT1A1, UGT1A1, and UGT1A9 are key human enzymes. [3] [2] |
This protocol is based on the foundational pharmacokinetic study of this compound in rats [1].
Experimental Design:
Sample Analysis:
Data Analysis:
This protocol helps identify the specific enzymes involved, which is crucial for understanding saturability and drug-drug interactions [2].
In Vitro Incubation:
Metabolite Identification:
Enzyme Mapping:
The diagram below maps out the complex metabolic fate of this compound, showing how saturable pathways and key enzymes fit into the overall process.
Diagram Title: this compound Metabolism Pathways and Key Enzymes
Since direct data on verproside is unavailable, the table below outlines common challenges and investigation strategies based on general pharmaceutical principles. The specific outcomes for this compound would need to be determined through your own experimental work.
| Challenge/Issue | Potential Investigation Strategy | Exemplary Method (from Verapamil Research) |
|---|---|---|
| Low Permeability | Investigate efflux by transporters like P-glycoprotein (P-gp) [1]. | Use an in situ intestinal perfusion model in animals to measure absorptive clearance from different intestinal segments with and without a P-gp inhibitor (e.g., verapamil) [1]. |
| Premature Degradation | Evaluate the compound's stability in the gastrointestinal (GI) environment [1]. | Conduct a luminal stability study by incubating the drug with fluids from different intestinal segments and measuring the fraction degraded over time [1]. |
| Rapid Transit Time | Develop a formulation that increases gastric retention [2]. | Design and optimize a floating tablet formulation to prolong the drug's presence in the stomach, using excipients like HPMC and sodium bicarbonate [2]. |
| Poor Solubility | Explore advanced formulation techniques. | Although not covered in the results, common methods include using nanoparticles, solid dispersions, or complexation with cyclodextrins. |
This detailed methodology, adapted from a study on Sofosbuvir, is used to investigate region-specific intestinal absorption and the role of efflux transporters [1]. You could adapt it for this compound.
The workflow for this experiment can be visualized as follows:
Based on common absorption challenges, here are potential FAQs.
Q1: Our initial data suggests this compound has low oral bioavailability. What are the most critical experiments to identify the cause?
Q2: How can I confirm if this compound is a substrate for efflux transporters like P-gp?
Q3: We are developing an extended-release formulation for this compound. How can we ensure consistent absorption throughout the GI tract?
Based on research in rats, verproside undergoes extensive metabolism primarily via O-methylation, glucuronidation, sulfation, and hydrolysis [1]. The major metabolites identified are Picroside II (M5) and Isovanilloylcatalpol (M6), which are further metabolized. The table below summarizes the key metabolites.
| Metabolite ID | Compound Name | Formula | Accurate Mass (m/z) | Metabolic Reaction |
|---|---|---|---|---|
| M1, M2 | This compound glucuronide | C28H34O19 | 673.16138 | Glucuronidation |
| M3, M4 | This compound sulfate | C22H26SO16 | 577.08594 | Sulfation |
| M5 | Picroside II | C23H28O13 | 511.14484 | O-Methylation |
| M6 | Isovanilloylcatalpol | C23H28O13 | 511.14484 | Hydrolysis |
| M7 | Picroside II glucuronide | C29H36O19 | 687.17657 | Glucuronidation of M5 |
| M9 | Picroside II sulfate | C23H28SO16 | 591.10150 | Sulfation of M5 |
| M11 | 3,4-Dihydroxybenzoic acid | C7H6O4 | 153.01838 | Hydrolysis/degradation |
This methodology is adapted from the literature for identifying this compound metabolites in vivo using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [1].
Q1: Why is the oral bioavailability of this compound so low (<0.5%) in rats? The extremely low oral bioavailability is primarily due to extensive first-pass metabolism [2]. This compound has a short half-life (12.2–16.6 min) and high systemic clearance, indicating it is rapidly and extensively metabolized in the liver before reaching systemic circulation [1] [2].
Q2: What are the major phase I and phase II metabolic reactions for this compound? The primary phase I reactions are hydrolysis (e.g., formation of Isovanilloylcatalpol, M6) and O-methylation (e.g., formation of Picroside II, M5). The main phase II conjugation pathways are glucuronidation and sulfation of both the parent compound and its phase I metabolites [1].
Q3: Which is a major metabolite observed in in vitro experiments with rat hepatocytes? Incubation of this compound with rat hepatocytes identified This compound sulfate (M4) as a major metabolite [1].
The following diagram summarizes the major metabolic pathways of this compound in rats, as identified in the search results.
The diagram illustrates that this compound is metabolized through four primary routes, with O-methylation to Picroside II and hydrolysis to Isovanilloylcatalpol being major pathways. These primary metabolites are then further processed via phase II conjugation.
The table below identifies the specific human UGT enzymes involved in verproside glucuronidation and summarizes kinetic data from experiments with human liver and intestinal microsomes [1].
| Metabolite Formed | Responsible Human UGT Enzymes | Tissue Microsomes | Km (μM) | Vmax (pmol/min/mg protein) | Clint (Vmax/Km, μL/min/mg protein) |
|---|---|---|---|---|---|
| This compound glucuronide (M1) | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 [1] | Human Liver | 212 | 1830 | 8.63 |
| Human Intestinal | 138 | 3890 | 28.2 | ||
| This compound glucuronide (M2) | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 [1] | Human Liver | 120 | 1550 | 12.9 |
| Human Intestinal | 67.8 | 2170 | 32.0 | ||
| Picroside II glucuronide (M6) | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 [1] | Information not specified in search results | |||
| Isovanilloylcatalpol glucuronide (M7) | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 [1] | Information not specified in search results |
The following workflow outlines the key steps for identifying UGT enzymes responsible for this compound metabolism, based on the cited research [1].
Step-by-Step Methodology:
The metabolism of this compound in humans is primarily mediated by specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes. The table below summarizes the key human enzymes identified [1].
| Enzyme Family | Specific Isoforms | Metabolites Formed |
|---|---|---|
| Sulfotransferase (SULT) | SULT1A1 | This compound sulfate (M3), Isovanilloylcatalpol sulfate (M9) |
| SULT1A1, SULT1A2, SULT1A3, SULT1C4, SULT1E1 | Picroside II sulfate (M8) | |
| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 | This compound glucuronides (M1, M2), Picroside II glucuronide (M6), Isovanilloylcatalpol glucuronide (M7) |
Here are answers to frequently asked questions regarding this compound metabolism experiments.
FAQ 1: Why is my metabolite yield low in liver microsomes compared to intestinal microsomes?
FAQ 2: How can I confirm the specific SULT enzyme responsible for metabolizing this compound in my model?
SULT1A1 can lead to significant inter-individual variability in metabolic activity [2].FAQ 3: What could cause high background or poor separation in my sulfotransferase assay?
Protocol 1: In Vitro Metabolite Identification in Human Hepatocytes [1]
This protocol is used to identify the full range of metabolites formed from this compound.
Protocol 2: Sulfotransferase Enzyme Assay using Anion-Exchange Chromatography [3]
This method, adapted from a standard sulfotransferase assay, can be used to measure the formation of sulfated this compound metabolites.
The table below lists the exact masses and product ions for this compound and its human metabolites, which are crucial for their identification via LC-HRMS [1].
| Compound Name | Code | Retention Time (min) | [M-H]⁻ (m/z) | Key Product Ions (m/z) |
|---|---|---|---|---|
| This compound | - | 7.25 | 497.12939 | 355.0772, 221.0450, 153.0184 |
| This compound glucuronide | M1 | 2.99 | 673.16138 | 497.1301, 335.0773, 221.0450, 175.0241 |
| This compound glucuronide | M2 | 6.11 | 673.16138 | 497.1301, 335.0773, 221.0450, 175.0241 |
| This compound sulfate | M3 | 7.36 | 577.08594 | 497.1301, 335.0773, 221.0451, 153.0184 |
| Picroside II | M4 | 11.70 | 511.14484 | 349.0928, 235.0608, 167.0341 |
| Isovanilloylcatalpol | M5 | 12.32 | 511.14484 | 349.0928, 235.0608, 167.0341 |
| Picroside II glucuronide | M6 | 4.87 | 687.17657 | 511.1458, 349.0930, 235.0609, 167.0342 |
| Isovanilloylcatalpol glucuronide | M7 | 7.98 | 687.17657 | 511.1458, 349.0930, 235.0609, 167.0342 |
| Picroside II sulfate | M8 | 8.16 | 591.10150 | 511.1457, 349.0927, 235.0609, 167.0341 |
| Isovanilloylcatalpol sulfate | M9 | 9.44 | 591.10150 | 511.1457, 349.0927, 235.0609, 167.0341 |
The following diagram summarizes the primary metabolic pathways of this compound in humans, showing the enzymes involved at each step.
This compound Human Metabolic Pathways
The table below summarizes key pharmacokinetic parameters of verproside observed in rat studies, which are essential for designing interaction studies [1].
| Parameter | Value/Observation (in rats) | Notes |
|---|---|---|
| Systemic Clearance (Cl) | Significantly reduced at higher doses (10 mg/kg) | Suggests saturable metabolism at higher doses. |
| Volume of Distribution (Vss) | Unchanged across doses (2, 5, 10 mg/kg) | |
| Urinary Excretion | Low (3.3-6.2% intravenous; 0.01-0.04% oral) | Not a major elimination pathway. |
| Absolute Oral Bioavailability (F) | Very low (0.3% for 50 mg/kg; 0.5% for 100 mg/kg) | Attributed to significant first-pass metabolism. |
| Gastrointestinal Recovery | Low (0.01-0.72% of oral dose) | Suggests poor absorption or degradation in the GI tract. |
| Identified Metabolite | Isovanilloylcatalpol | - |
While direct interaction studies are lacking, this compound's known properties point to several key areas for investigation:
This in vitro protocol uses microsomes to investigate the potential for metabolism-based interactions.
To determine the effect of known cytochrome P450 (CYP) inhibitors on the metabolic stability of this compound in human liver microsomes.
The diagram below illustrates how this compound inhibits the TNF-α/NF-κB signaling pathway, its primary anti-inflammatory mechanism. This pathway is key to understanding its therapeutic effect and potential for target-based interactions [2] [3].
Q1: What are the main stability and metabolic challenges when working with verproside?
This compound undergoes rapid and extensive metabolism, which is the root cause of its stability challenges and low oral bioavailability [1]. The major metabolic pathways and enzymes identified in human liver preparations are summarized below.
| Phase | Metabolic Pathway | Primary Metabolites Formed | Key Enzymes Involved |
|---|---|---|---|
| I | O-Methylation | Picroside II (M4), Isovanilloylcatalpol (M5) | Not specified in available research [1] |
| II | Glucuronidation | This compound glucuronides (M1, M2), M6, M7 | UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 [1] |
| II | Sulfation | This compound sulfate (M3), M8, M9 | SULT1A1, SULT1E1, SULT1A3 [1] |
A key finding is that the intrinsic clearance (CL_int) values for the formation of its glucuronides (M1 and M2) are significantly higher in human intestinal microsomes than in liver microsomes [1]. This suggests that first-pass metabolism in the intestines is a major contributor to its low systemic availability after oral administration.
Q2: What is the experimental evidence for this compound's instability in metabolic models?
The following workflow, based on a published metabolism study [1], illustrates the process used to identify this compound's metabolic fate.
Diagram Title: Experimental Workflow for this compound Metabolism Profiling
Key findings from this experimental approach [1]:
K_m, V_max) were determined, confirming high metabolic turnover.Q3: How can I design experiments to account for this compound's metabolic instability?
Here are key considerations for your experimental design:
Here are answers to some specific challenges you might face during verproside analysis:
Q1: Why is the oral bioavailability of this compound so low, and how does this impact experimental design? this compound exhibits very low absolute oral bioavailability, measured at only 0.3% and 0.5% for 50 and 100 mg/kg doses in rats, respectively [1]. This is primarily due to extensive first-pass metabolism [1]. When designing in-vivo experiments involving oral administration, you should account for this low systemic exposure. The low extent of urinary excretion (0.01–0.04% for oral doses) further confirms its extensive metabolism and poor absorption [1].
Q2: What are the major metabolic pathways of this compound I should account for in assay development? this compound undergoes extensive metabolism in rats. The major pathways you need to consider are O-methylation, hydrolysis, glucuronidation, and sulfation [2]. A key metabolic reaction is the O-methylation of this compound to form picroside II (M5) and isovanilloylcatalpol (M6), which are then further metabolized via conjugation [2]. When developing detection methods, be aware that incubation with rat hepatocytes produced this compound sulfate (M4) as a major metabolite [2].
Q3: My analytical methods show non-linear pharmacokinetics. Is this expected? Yes, this compound displays non-linear, dose-dependent pharmacokinetics after intravenous administration in rats. As the dose increases from 2 to 10 mg/kg, the systemic clearance (Cl) significantly decreases, and the AUC increases non-proportionally [1]. This saturable metabolism means that metabolic pathways can become saturated at higher doses, which you must consider when interpreting pharmacokinetic data and scaling doses [1].
The table below summarizes critical quantitative data from rat studies to guide your experimental planning and data interpretation [1].
| Parameter | Value (2 mg/kg IV) | Value (5 mg/kg IV) | Value (10 mg/kg IV) | Value (50 mg/kg Oral) | Value (100 mg/kg Oral) |
|---|---|---|---|---|---|
| Systemic Clearance (Cl) | 56.7 - 86.2 mL/min/kg | 56.7 - 86.2 mL/min/kg | Significantly Reduced | Not Applicable | Not Applicable |
| Half-Life | 12.2 - 16.6 min | 12.2 - 16.6 min | 12.2 - 16.6 min | Not Reported | Not Reported |
| Volume of Distribution (Vss) | No significant change with dose | No significant change with dose | No significant change with dose | Not Applicable | Not Applicable |
| Absolute Oral Bioavailability (F) | Not Applicable | Not Applicable | Not Applicable | 0.3% | 0.5% |
| Urinary Excretion | 3.3 - 6.2% (of dose) | 3.3 - 6.2% (of dose) | 3.3 - 6.2% (of dose) | 0.01 - 0.04% (of dose) | 0.01 - 0.04% (of dose) |
This method is adapted from a study that identified 21 metabolites in rat bile and urine [2].
The following diagrams, created with Graphviz, illustrate the key pathways and relationships based on the search results.
Diagram 1: Major Metabolic Pathways of this compound in Rats This map shows the primary metabolic routes, which is crucial for understanding analyte profiles in biological samples [2].
Diagram 2: Anti-inflammatory Signaling Mechanism in Lung Cells This chart outlines the proposed molecular mechanism by which this compound reduces inflammation, relevant for pharmacology studies [3].
The primary cause of metabolite interference stems from verproside's extensive metabolism via glucuronidation, sulfation, and O-methylation [1] [2]. In experiments, you are likely not just measuring the parent compound, but also its metabolites, which can lead to analytical inaccuracies or unexpected biological activity.
The table below summarizes the major metabolites and the specific interference risks they pose.
| Metabolite Name | Type of Metabolite | Key Interference Risks |
|---|---|---|
| This compound Glucuronides (M1, M2) [2] | Phase II (Glucuronide) | Cross-reactivity in immunoassays; Co-elution in LC-MS without proper separation [1]. |
| This compound Sulfate (M3/M4) [2] | Phase II (Sulfate) | Major metabolite in hepatocytes [1]; potential to hydrolyze back to parent compound in assays. |
| Picroside II (M4/M5) [1] [2] | O-methylated Metabolite | Shares biological activity (anti-inflammatory) [3]; can be further metabolized, complicating activity profiles. |
| Isovanilloylcatalpol (M5/M6) [1] [2] | O-methylated Metabolite | Isomer of Picroside II; similar mass but different retention time; requires chromatographic separation for accurate quantification [1]. |
Here is a step-by-step guide to diagnose and mitigate metabolite interference in your experiments.
| Troubleshooting Step | Key Action | Specific Protocol or Solution |
|---|---|---|
| 1. Confirm Metabolite Presence | Use LC-HRMS for definitive identification. | Employ a Halo C18 column with a gradient elution of methanol and 1 mM ammonium formate (pH 3.1) to separate this compound and its 21+ metabolites [1]. |
| 2. Pinpoint Analytical Interference | Treat samples with hydrolytic enzymes. | Incubate bile/urine samples with β-glucuronidase and/or sulfatase; subsequent disappearance of metabolite peaks confirms identity [1]. |
| 3. Investigate Biological Activity | Test key metabolites in your bioassays. | Include Picroside II and Isovanilloylcatalpol as controls in anti-inflammatory assays (e.g., TNF-α/NF-κB pathway) [3] [4]. |
| 4. Characterize Metabolic Enzymes | Identify culprit UGT/SULT enzymes to predict DDIs. | Use human cDNA-expressed enzyme systems (supersomes). UGT1A1, UGT1A9, and SULT1A1 are key players in this compound metabolism [2]. |
This method is adapted from published metabolite profiling studies [1] [2].
Q1: Why do I detect anti-inflammatory activity in my samples even when this compound levels are low? This is likely due to active metabolites. Picroside II and Isovanilloylcatalpol, formed via O-methylation, also inhibit the TNF-α/NF-κB pathway and reduce MUC5AC expression [3] [4]. Your assay may be measuring the combined effect of the parent drug and its active metabolites.
Q2: Which metabolic pathways are most relevant for humans? In humans, this compound is metabolized primarily by UGT1A1 and UGT1A9 (glucuronidation) and SULT1A1 (sulfation) [2]. Be aware that co-administered drugs that inhibit or induce these enzymes could alter this compound's pharmacokinetics and lead to unexpected results.
Q3: My lab has already moved to an in vivo model. How does this translate? The relevance is high. After intravenous administration in rats, O-methylation to Picroside II and Isovanilloylcatalpol was identified as a major metabolic pathway [1]. Furthermore, this compound itself has been shown to reduce lung inflammation in a COPD mouse model by suppressing PKCδ activation [3]. Therefore, the observed in vivo effects are a composite of this compound and its metabolites.
The diagram below, generated using Graphviz, maps the primary metabolic pathways of this compound, helping you visualize potential sources of interference.
Understanding how verproside works is key to designing and troubleshooting experiments. Its efficacy is primarily linked to two major anti-inflammatory pathways.
Table 1: Key Signaling Pathways of this compound
| Pathway | Key Targets | Biological Effect | Experimental Readouts |
|---|
| PKCδ/EGR-1[ [1] [2] | Inhibits PKCδ phosphorylation, reduces EGR-1 expression | Suppresses production of IL-6 and IL-8 | • p-PKCδ levels (Western Blot) • EGR-1 mRNA/protein expression • IL-6/IL-8 secretion (ELISA) | | TNF-α/NF-κB[ [1] [2] [3] | Disrupts TNF-RSC formation; inhibits NF-κB nuclear translocation | Reduces MUC5AC overexpression and mucus hypersecretion | • NF-κB luciferase reporter activity • MUC5AC mRNA (qPCR) and protein (ELISA) • Immunofluorescence for NF-κB localization |
The following diagram illustrates the interplay between these pathways and the points where this compound acts.
Here are solutions to frequently encountered problems when studying this compound.
Table 2: Common Experimental Issues & Solutions
| Problem | Possible Cause | Solution |
|---|
| Low Anti-inflammatory Efficacy | • Degraded this compound • Low cellular uptake • Off-target effects | • Prepare fresh stock; verify stability in buffer (pH, temperature)[ [4] • Use DMSO stock ≤0.1%; include solubility controls (e.g., catalposide)[ [5] • Test specific PKCδ inhibitors as positive controls[ [1] [2] | | High Cytotoxicity Observed | • DMSO concentration too high • this compound concentration too high | • Ensure final DMSO ≤0.1% v/v; include vehicle control[ [1] [2] • Re-run dose-response (start at 1-10 µM); use cell viability assay (e.g., MTT) | | Inconsistent In Vivo Results | • Poor bioavailability • Incorrect disease model | • Use validated formulations (e.g., YPL-001 mix)[ [1] • Confirm model relevance (e.g., OVA-induced asthma, papain-induced OA)[ [5] [3] |
For reliable results, follow these validated methodologies closely.
This protocol is designed to verify the efficacy of this compound in reducing mucus overproduction.
1. Cell Culture & Treatment
2. Sample Collection & Analysis
This protocol assesses the therapeutic effect of this compound in a whole organism.
1. Animal Model Setup
2. Outcome Assessment
Verproside, an iridoid glycoside from the Pseudolysimachion plant genus, is a candidate for treating inflammatory lung diseases like asthma and COPD [1]. The following table summarizes its core pharmacological activities based on current research.
| Aspect | Description |
|---|---|
| Primary Source | Isolated from plants of the genus Pseudolysimachion (e.g., P. rotundum var. subintegrum) [1] [2]. |
| Key Activities | Potent anti-inflammatory, antioxidant, and anti-nociceptive activities [1]. |
| Relevant Pathologies | Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] [2]. |
| Major Molecular Targets | Inhibits TNF-α/NF-κB pathway and PMA/PKCδ/EGR-1 pathway [1] [2]. |
| Observed Effects | Reduces mucus overproduction (MUC5AC), cytokine expression (IL-6, IL-8), and airway inflammation [1] [2]. |
This compound exerts anti-inflammatory effects by targeting specific signaling pathways that lead to mucus hypersecretion and cytokine production. The diagram below illustrates this mechanism.
For researchers looking to replicate or build upon these findings, here are detailed methodologies for key experiments cited in the literature.
This protocol is used to assess the effect of this compound on TNF-α-induced mucus production [1] [2].
This method verifies this compound's action on the NF-κB signaling pathway [2].
This protocol describes an animal model for testing this compound's efficacy [2].
What is the evidence for this compound's anti-inflammatory efficacy in live models? Studies show this compound reduces lung inflammation in a COPD mouse model, suppressing PKCδ activation and mucus overproduction [2]. Related extracts also inhibit eosinophilic airway inflammation in asthmatic mouse models [3].
Among the iridoids in YPL-001, which is the most active? this compound is identified as the most active ingredient in YPL-001 for suppressing TNF-α-induced MUC5AC expression and secretion [2].
Are there any known safety concerns or side effects of this compound? The search results do not mention specific side effects for this compound. Its development is motivated by the need for alternatives to corticosteroids, which have side effects like osteoporosis and pneumonia [1].
The most significant knowledge gap is the absence of tissue distribution and pharmacokinetic data for this compound. To find this information, you may need to search specialized pharmacological databases or contact the institutions involved in its development (e.g., Korea Research Institute of Bioscience and Biotechnology or Yungjin Pharm. Co., Ltd.) directly.
The table below summarizes key quantitative findings on verproside excretion from a foundational rat study [1] [2].
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Urinary Excretion | 3.3 - 6.2% of dose | 0.01 - 0.04% of dose |
| Biliary Excretion | 0.77% of dose (of parent drug) [3] | Information Not Available |
| GI Tract Recovery | Not Applicable | 0.01 - 0.72% of dose (after 24 hours) |
| Absolute Bioavailability (F) | Not Applicable | 0.3% (50 mg/kg), 0.5% (100 mg/kg) |
This compound undergoes extensive metabolism. The flowchart below illustrates its major metabolic pathways and excretion routes in rats, based on a study that identified 21 metabolites [3].
This diagram shows that this compound is heavily metabolized before excretion, with O-methylation to Picroside II (M5) and Isovanilloylcatalpol (M6) as a major pathway [3]. These primary metabolites are then conjugated and primarily excreted via bile into feces. Urinary excretion of the unchanged parent drug is minimal [1] [2].
Here is a generalized methodology based on the procedures used to generate the data above [3].
Q: We see very low levels of this compound in urine. Is our assay faulty?
Q: Why is the oral bioavailability of this compound so low (<0.5%)?
Q: What is the evidence for saturable metabolism?
Q: Which metabolite should we monitor as a major biomarker?
The table below summarizes the key characteristics and experimental data for verproside and catalposide.
| Feature | This compound | Catalposide |
|---|---|---|
| Anti-inflammatory Potency (IC₅₀) | 7.1 μM (MUC5AC secretion in NCI-H292 cells) [1] | Less potent than this compound; specific IC₅₀ not provided in direct comparison [1] |
| Primary Anti-inflammatory Mechanisms | Inhibits PKCδ activation and downstream PMA/PKCδ/EGR-1 and TNF/NF-κB pathways [1] | Inhibits NF-κB activation; suppresses LPS-induced MAPK signaling (p38, JNK, ERK) and AP-1 translocation [2] |
| Key In Vivo/In Vitro Models | COPD mouse model; TNF/PMA-stimulated NCI-H292 (human lung epithelial cells) [1] | LPS-stimulated RAW 264.7 macrophages; papain-induced KOA rat model [3] [2] |
| Therapeutic Application Evidence | Constituent of YPL-001 (completed Phase 2a trial for COPD) [1] | Effective in KOA model; also shows anti-oxidant and anti-hepatocarcinoma activity [3] [4] |
| Major Metabolites | Isovanilloylcatalpol [5] | Catalposide sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), catalposide glucuronide (M4) [6] |
| Pharmacokinetics (in rats) | Low oral bioavailability (0.3-0.5%); low urinary excretion; saturable metabolism [5] | High systemic clearance; short half-life; hydrolyzed by carboxylesterases (CESs) [6] |
For reproducibility and deeper analysis, here are the methodologies behind key findings.
The diagrams below illustrate the distinct anti-inflammatory mechanisms of action for this compound and catalposide based on the experimental data.
| Feature | Verproside | Picroside II |
|---|---|---|
| Chemical Structure | Catalpol derivative iridoid glycoside [1] | Iridoid glycoside [2] |
| IUPAC Name | Information missing | Information missing |
| CAS Number | Information missing | 39012-20-9 [2] |
| Molecular Formula | C~22~H~26~O~13~ [3] | C~23~H~28~O~13~ [2] |
| Molecular Weight | Information missing | 512.46 g/mol [2] |
| Primary Natural Source | Plants of Pseudolysimachion genus (e.g., P. rotundum var. subintegrum, P. longifolium) [4] [5] [3] | Picrorhiza kurroa [6] |
| Relationship | A major metabolite of this compound is picroside II, formed via O-methylation in rats [3]. |
| Aspect | This compound | Picroside II |
|---|---|---|
| Primary Research Focus | Inflammatory lung diseases (COPD, Asthma) [7] [4] [1] | Neuroprotection, Liver protection, Sepsis, Osteoarthritis [8] [6] [9] |
| Key Mechanisms | - Inhibits PKCδ activation and downstream pathways [7] [5]
| Compound / Model / Effect | Key Quantitative Results |
|---|---|
| This compound | |
| ➤ TNF-induced MUC5AC in NCI-H292 | IC~50~ = 7.1 μM for MUC5AC secretion inhibition [7]. |
| ➤ OVA-induced Asthma Mouse | 20 mg/kg (i.p.): Significantly reduced AHR, eosinophilia, IgE, IL-4, IL-13, and mucus hypersecretion [4]. |
| ➤ COPD Mouse Model | Effectively reduced lung inflammation and mucus overproduction [7]. |
| Picroside II | |
| ➤ Cerebral I/R Injury in Rats | 10-20 mg/kg (i.v.): Decreased cerebral infarction, scavenged ROS, protected mitochondria, down-regulated CytC and Caspase-3 [8]. |
| ➤ LPS-induced Inflammation in Chondrocytes | 20 μM: Suppressed expression of Caspase-1, IL-18, IL-1β; inhibited MAPK/NF-κB pathway [6]. |
| ➤ OGD/R Injury in SH-SY5Y | Specific concentration not stated: Inhibited JNK pathway, reduced apoptosis and autophagy [9]. |
| ➤ Sepsis in Mice | 20 mg/kg (i.v., 4 doses): Suppressed NLRP3/NF-κB, reduced IL-6, IL-1β, TNF-α, improved survival [2]. |
To assist in experimental design, here are summaries of key methodologies from the cited research.
In Vitro Anti-inflammatory Assay for this compound [7] [1] [5]
In Vivo COPD/Asthma Model for this compound [4]
In Vitro Neuroprotection Assay for Picroside II [9]
In Vivo Cerebral Ischemia-Reperfusion Model for Picroside II [8]
The core mechanisms of action for this compound and picroside II involve distinct signaling pathways, as illustrated below.
This compound in Airway Inflammation
Picroside II in Inflammation & Pyroptosis
The table below summarizes key experimental data from a 2023 study that directly compared the efficacy of six iridoids in the natural drug candidate YPL-001.
| Iridoid Common Name | Iridoid Designation in Study | IC₅₀ for MUC5AC Secretion (μM) | Inhibition of NF-κB Transcriptional Activity | Key Inhibitory Pathways Identified |
|---|---|---|---|---|
| Verproside | Iridoid 2 | 7.1 [1] [2] | Strong inhibition [1] [2] | TNF/NF-κB; PMA/PKCδ/EGR-1 [1] [2] [3] |
| Piscroside C | Iridoid 1 | 9.9 [1] [2] | Strong inhibition [1] [2] | Information missing |
| Picroside II | Iridoid 4 | 11.5 [1] [2] | Strong inhibition [1] [2] | Information missing |
| Catalposide | Iridoid 6 | Information missing | Strong inhibition [1] [2] | Information missing |
| Isovanillyl Catalpol | Iridoid 3 | Information missing | Weaker inhibition [1] [2] | Information missing |
| 6-O-veratroyl Catalpol | Iridoid 5 | Information missing | Weaker inhibition [1] [2] | Information missing |
> Source Note: The data in this table is consolidated from a single, pivotal 2023 study that provided a direct comparative analysis of these six iridoids [1] [2] [3]. The IC₅₀ values were calculated from dose-response curves for the inhibition of TNF-induced MUC5AC secretion in NCI-H292 cells [1].
For the key findings presented above, the core experimental methodologies were as follows:
A key finding that distinguishes this compound is its specific and potent inhibition of the protein kinase C delta (PKCδ) isozyme. The diagram below illustrates the signaling pathways targeted by this compound.
This targeted mechanism is significant because PKCδ is closely associated with COPD pathogenesis, and its activation leads to inflammation and mucous overproduction [1] [2]. While other iridoids also suppressed the general TNF/NF-κB pathway, the study highlighted this compound's effect on PKCδ as a distinctive and critical action [3].
The table below summarizes a direct, objective comparison of Verapamil and Nifedipine based on clinical trials and studies, primarily in the contexts of chronic stable angina and essential hypertension.
| Aspect | Verapamil | Nifedipine | Supporting Data & Context |
|---|---|---|---|
| Exercise Duration (Angina) | Greater improvement (10.0 ± 0.7 min from 5.7 min baseline) [1] | Less improvement (7.9 ± 0.5 min from 5.7 min baseline) [1] | Objective measure in chronic stable angina; placebo baseline: 5.7±0.3 min [1]. |
| Heart Rate (Angina) | Slower heart rates [1] | Higher heart rates [1] | Nifedipine's heart rate increase linked to angina exacerbation in some patients [1]. |
| Blood Pressure Reduction | Effective reduction; greater diastolic reduction than nifedipine in one study [2] | Effective reduction [2] [3] | Similar BP reduction in some studies [3], but verapamil superior in others at given doses [2]. |
| Neurohormonal Activation | Typically no significant adrenergic stimulation [3] | Significant increase in plasma noradrenaline [3] | Reflex tachycardia common with nifedipine due to vasodilation [3]. |
| SA & AV Node Activity | Significant direct depression of node activity; prolongs AV conduction [4] | Lesser direct effect on AV node; reduced effect in clinical settings due to reflex activation [4] | Verapamil is more potent at depressing AV nodal conduction [4]. |
| Left Ventricular Function | Can impair function during exercise in hypertensive patients [5] | Does not impair left ventricular function during exercise [5] | Study on hypertensive patients during exercise [5]. |
| Reported Side Effects | Generally better tolerated; fewer subjective side effects [1] [2] | More numerous subjective side effects (e.g., headache, flushing) [1] [2] | Side effects often mild and transient [2]. |
For researchers, the methodology from these studies provides a template for objective drug comparison:
The different effects of verapamil and nifedipine stem from their distinct binding sites on the L-type calcium channel, as illustrated below.
The diagram shows that while all three major classes bind to the L-type calcium channel, they do so at distinct receptor sites, leading to different physiological effects [6]. This allosteric regulation means the binding of one drug class can influence the binding of another.
Based on the analysis, here are potential areas for exploration:
Ver-A-T1D trial) explore verapamil's efficacy in preserving beta-cell function in type 1 diabetes, demonstrating its potential beyond cardiovascular diseases [7].
Verproside has been identified as the most active anti-inflammatory ingredient in a natural mixture called YPL-001, which has completed clinical trial phase 2a for Chronic Obstructive Pulmonary Disease (COPD) treatment [1] [2].
Its primary mechanism of action is the specific inhibition of Protein Kinase C delta (PKCδ) activation [1] [2]. This specificity is crucial because the PKC family has many isoforms, and non-selective inhibition can lead to unintended effects.
The table below summarizes the key experimental findings that establish this compound's potency and mechanism.
| Aspect | Experimental Findings |
|---|---|
| Overall Potency | Most effective inhibitor of MUC5AC secretion among 6 tested iridoids in YPL-001; lowest IC50 (7.1 μM) for suppressing TNF-induced MUC5AC secretion [1]. |
| Specificity for PKCδ | Inhibits phosphorylation of PKCδ specifically, with no observed effect on other PKC enzymes like PKCα, βI, βII, or ζ [1]. |
| Downstream Effects | Suppresses PMA/PKCδ/EGR-1 pathway, reducing expression of IL-6 and IL-8. Also inhibits TNF/NF-κB pathway, reducing MUC5AC expression [1]. |
| In Vivo Efficacy | In a COPD mouse model, reduces lung inflammation and mucus overproduction by suppressing PKCδ activation [1]. |
The diagram below integrates this compound's mechanism of action with the key experimental workflow used to discover it.
This compound inhibits PKCδ to suppress inflammatory pathways, with key experiments measuring effects at multiple levels.
To provide context, it is useful to note that targeting specific kinase isoforms is a common strategy in drug development. For instance, the ROCK inhibitor Y-27632 targets both ROCK1 and ROCK2 isoforms and has shown efficacy in reducing inflammation and bone erosion in a rheumatoid arthritis model [3]. However, achieving isoform selectivity (e.g., this compound's specific action on PKCδ over other PKCs) is often a key goal to improve drug safety and minimize off-target effects [4].
The following table summarizes the key anti-inflammatory mechanisms and experimental findings for verapamil from recent preclinical studies.
| Disease Model | Molecular Target / Pathway | Key Experimental Findings | Reference |
|---|---|---|---|
| Ulcerative Colitis (Rat Model) [1] | TXNIP-NLRP3-Inflammasome Axis: Inhibits TXNIP, blocking NLRP3 inflammasome activation and subsequent caspase-1 and IL-1β release. [1] | ↓ Colon weight/length ratio, disease activity index, macroscopic damage index. ↓ Tissue levels of IL-1β, IL-6, TNF-α, NF-κB p65. Improved histological scores. [1] | Shawky et al., 2025 |
| Postmenopausal Osteoporosis (Mouse Model) [2] | TXNIP-MAPK/NF-κB (Osteoclasts); TXNIP-Bmp2 (Osteoblasts): Suppresses Txnip expression, reducing bone turnover. [2] | Rescued ovariectomy-induced bone loss (Micro-CT). ↓ Bone turnover rate. Promoted ChREBP cytoplasmic efflux. [2] | 2025 Jan; J Orthop Translat |
| Organophosphate-Induced Status Epilepticus (Rat Model) [3] [4] | Calcium Channel Blocker; Neuroprotection: Exhibits neuroprotective and anti-inflammatory actions in CNS injury models. [3] [4] | Intramuscular route achieved higher blood/brain levels vs. oral. Robust neuroprotective response in hippocampus. No significant muscle pathology at injection site. [3] [4] | Neurotox Res, 2025 |
Here is a deeper look into the methodologies used in the key studies cited above.
In Vivo Ulcerative Colitis Model [1]
In Vivo Osteoporosis Model [2]
In Vitro Cell-Based Assays (Osteoporosis Study) [2]
The diagram below illustrates the signaling pathway through which verapamil exerts its anti-inflammatory effect in the ulcerative colitis model, as identified in the search results [1].
YPL-001 is a drug candidate derived from Pseudolysimachion rotundum var. subintegrum and consists of a mixture of six iridoid glycosides [1] [2]. It has completed a Phase 2a clinical trial for Chronic Obstructive Pulmonary Disease (COPD) treatment [1] [3] [2].
The table below lists the six iridoids in YPL-001 and summarizes key experimental findings on their efficacy in inhibiting MUC5AC, a major gel-forming mucin whose hypersecretion is a key pathophysiological symptom of COPD [1] [2].
| Iridoid Name | Designation in Study | Inhibitory Effect on TNF-induced MUC5AC | Relative Efficacy & IC₅₀ (MUC5AC Secretion) |
|---|---|---|---|
| Verproside | Iridoid 2 | Strong inhibition [1] [2] | Most effective (IC₅₀ = 7.1 μM) [1] [2] |
| Piscroside C | Iridoid 1 | Strong inhibition [1] [2] | High efficacy (IC₅₀ = 9.9 μM) [1] [2] |
| Picroside II | Iridoid 4 | Strong inhibition [1] [2] | High efficacy (IC₅₀ = 11.5 μM) [1] [2] |
| Catalposide | Iridoid 6 | Significant inhibition [1] | Moderate efficacy [1] |
| Isovanillyl Catalpol | Iridoid 3 | Significant inhibition (weaker) [1] | Weaker efficacy [1] |
| 6-O-veratroyl Catalpol | Iridoid 5 | Significant inhibition (weaker) [1] | Weaker efficacy [1] |
Research indicates that this compound is the most potent component in YPL-001 due to its specific and effective action on key inflammatory pathways.
The following diagram illustrates the mechanism by which this compound exerts its anti-inflammatory effects in airway epithelial cells.
For researchers seeking to replicate or evaluate these findings, here are the key methodologies from the cited studies.
1. Cell-Based Assay for MUC5AC Secretion [1] [2]
2. In Vivo Validation in COPD Mouse Model [1] [2]
3. Broader Mechanisms of YPL-001 Action [3] Studies on the complete YPL-001 mixture have revealed additional mechanisms that contribute to its therapeutic potential:
The data demonstrates that YPL-001 is a multi-component natural drug candidate with a pleiotropic mechanism of action against COPD. Among its six iridoid glycosides, This compound has been identified as the most active single ingredient, primarily through its specific inhibition of the PKCδ pathway. This makes this compound a strong candidate for further development as a single-entity drug or for use in quality control of the botanical extract [1] [2].
The table below summarizes how verproside compares to other notable COPD drug candidates based on recent scientific literature.
| Drug/Candidate | Type/Component | Primary Mechanism of Action | Key Experimental Findings | Development Status |
|---|---|---|---|---|
| This compound | Iridoid glycoside (from Pseudolysimachion rotundum) | Inhibits PKCδ activation, suppressing downstream NF-κB and EGR-1 pathways [1] [2] [3]. | Most potent of 6 iridoids in YPL-001; IC50 = 7.1 μM for inhibiting MUC5AC secretion; reduces lung inflammation and mucus in COPD mouse model [1] [2] [3]. | Preclinical (as a single compound). YPL-001 (the mixture) has completed Phase 2a trials [1] [2] [3]. |
| YPL-001 | Mixture of 6 iridoids (incl. This compound) | Combined activity of its components, primarily through PKCδ inhibition [1] [2] [3]. | Significantly inhibits TNF-induced MUC5AC secretion in NCI-H292 cells in a dose-dependent manner [2] [3]. | Clinical Trial Phase 2a completed [1] [2] [3]. |
| Ohtuvayre (Ensifentrine) | Dual PDE3 & PDE4 inhibitor | Reduces inflammation and promotes bronchodilation [4]. | In Phase 3 trials: improved lung function and reduced exacerbations by 40% over 24 weeks [4]. | FDA Approved (June 2024) [4]. |
| Dupixent (Dupilumab) | Fully human monoclonal antibody | Inhibits signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13) pathways [4]. | In Phase 3 trials: significant reduction in exacerbations, improvements in lung function and quality of life [4]. | FDA Approved for COPD (June 2024) [4]. |
| Thioredoxin (Trx) | Small molecular secretory protein | Regulates redox balance, blocks NF-κB & MAPK pathways, improves steroid sensitivity [5]. | Preclinical studies show it prevents COPD progression via multiple anti-inflammatory and antioxidant mechanisms [5]. | Investigational (Preclinical) [5]. |
For researchers requiring deeper methodological insight, here are the experimental details behind the key findings on this compound.
The diagram below illustrates the molecular mechanism by which this compound is proposed to exert its anti-inflammatory effects in airway epithelial cells, based on the cited research.
The proposed signaling pathway of this compound shows two inflammatory stimulus pathways in COPD. In the PMA-Stimulated Pathway, PMA activates PKCδ, which leads to EGR1 and subsequently IL-6/IL-8 production, resulting in inflammation. In the TNF-α-Stimulated Pathway, TNF-α activates NF-κB, leading to MUC5AC production and mucus secretion. This compound inhibits both pathways by suppressing PKCδ phosphorylation and NF-κB activation [1] [2] [3].
The following table compares the anti-inflammatory efficacy of the six iridoids in YPL-001, based on their ability to suppress TNF-induced MUC5AC secretion in NCI-H292 human lung epithelial cells [1].
| Iridoid Name | Common Name in Study | Inhibitory Effect on MUC5AC | IC₅₀ (μM) |
|---|---|---|---|
| Verproside | Iridoid 2 | Most potent | 7.1 [1] |
| Piscroside C | Iridoid 1 | Prominent | 9.9 [1] |
| Picroside II | Iridoid 4 | Prominent | 11.5 [1] |
| Catalposide | Iridoid 6 | Moderate | Not specified (weaker than Iridoids 1, 2, 4) [1] |
| Isovanillyl catalpol | Iridoid 3 | Weaker | Not specified [1] |
| 6-O-veratroyl catalpol | Iridoid 5 | Weaker | Not specified [1] |
The key findings on this compound's activity are based on standardized cell-based and animal model experiments.
This compound exerts its potent anti-inflammatory effects by specifically targeting the PKCδ enzyme, which disrupts two key pro-inflammatory pathways in airway inflammation. The following diagram illustrates this mechanism.
As the diagram shows, this compound's specific inhibition of PKCδ phosphorylation is the crucial step that leads to reduced expression of key inflammatory mediators [1]. This mechanism has been confirmed in a COPD mouse model, where this compound treatment effectively reduced lung inflammation and mucus overproduction [1].
For drug development, understanding metabolism is critical. This compound undergoes extensive first-pass metabolism, leading to low oral bioavailability [2] [3].
| Aspect | Details |
|---|---|
| Major Metabolic Reactions | Glucuronidation, Sulfation, O-methylation [2]. |
| Key Metabolites | This compound glucuronides (M1, M2), this compound sulfate (M3), Picroside II (M4, O-methylated), Isovanilloylcatalpol (M5, O-methylated) [2]. |
| Primary Enzymes | UGT1A1, UGT1A9 (glucuronidation), SULT1A1 (sulfation) [2] [4]. |
| Oral Bioavailability | Very low (< 0.5% in rats) [3]. |
| Systemic Clearance | High (indicating extensive metabolism) [3]. |
Irritant